molecular formula C11H10N2O4 B601134 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate CAS No. 179688-53-0

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

货号: B601134
CAS 编号: 179688-53-0
分子量: 234.21
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQIFINSOHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621628
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-53-0
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetoxy-7-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound (CAS No: 179688-53-0). This quinazoline derivative is a compound of significant interest in pharmaceutical research, particularly for its potential as an anticancer agent.

Chemical Identity and Structure

This compound is a bicyclic heterocyclic compound. Its structure consists of a quinazolin-4-one scaffold, which is a fusion of benzene and pyrimidine rings, with a keto group at position 4. It features a methoxy group at position 7 and an acetate ester at position 6, which can enhance solubility and reactivity.[1]

  • IUPAC Name: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate

  • CAS Number: 179688-53-0[1][2]

  • Molecular Formula: C₁₁H₁₀N₂O₄[1][2][3][4]

  • Synonyms: 6-Acetoxy-7-methoxy-3H-quinazolin-4-one, 4-hydroxy-7-methoxyquinazolin-6-yl acetate, Gefitinib Impurity 3[2][5][6]

  • Canonical SMILES: CC(=O)Oc1cc2c(cc1OC)[nH]cnc2=O[4]

  • InChI Key: SOLQIFINSOHAQD-UHFFFAOYSA-N[4][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and various synthetic processes.[1] The quantitative data are summarized in the tables below.

Table 1: General Physicochemical Data

Property Value Source(s)
Molecular Weight 234.21 g/mol [1][2][4]
Appearance Yellow solid or powder-to-crystal; Brown solid powder [1][2]
Melting Point 293 °C [1][2][3]
Boiling Point (Predicted) 390.5 ± 52.0 °C at 760 mmHg [2][3]
Density 1.39 - 1.395 g/cm³ [1][3]

| Solubility | Moderately soluble in DMSO and methanol |[1] |

Table 2: Calculated and Predictive Properties

Property Value Source(s)
pKa (Predicted) 0.67 ± 0.20 [3]
XLogP3 0.4 [2]
LogP 0.85700 [3]
Vapor Pressure 0 mmHg at 25°C [2][3]
Flash Point 189.979 °C to 227.398 °C [2][3]
Refractive Index 1.612 [2][3]

| Polar Surface Area (PSA) | 81.28 Ų |[3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis protocol is detailed below.

  • Reactants:

    • 6-hydroxy-7-methoxyquinazolin-4-one (1.92 g, 10 mmol)[8]

    • Acetic anhydride (20 mL)[8]

    • Pyridine (4 mL)[8]

  • Methodology:

    • 6-Hydroxy-7-methoxyquinazolin-4-one is added to a reaction vessel containing acetic anhydride.[8]

    • Pyridine is introduced slowly to the mixture while stirring.[8]

    • The reaction mixture is then heated to 100 °C and maintained at this temperature for 2 to 4 hours.[2][5][8]

    • After the reaction is complete, the mixture is cooled to ambient room temperature.[8]

    • The reaction is quenched by the addition of ice water, which causes the product to precipitate.[8]

    • The resulting white solid, this compound, is collected. This method has reported yields as high as 99%.[5][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 6-hydroxy-7-methoxy- quinazolin-4-one Mix Mix Reactants Reactant1->Mix Reactant2 Acetic Anhydride Reactant2->Mix Catalyst Pyridine Catalyst->Mix Heat Heat to 100°C (2-4 hours) Mix->Heat Cool Cool to Room Temp Heat->Cool Quench Quench with Ice Water Cool->Quench Product Precipitated Solid: This compound Quench->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the dual inhibition of key cellular targets.[1]

  • Primary Targets: The principal molecular targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[1][5][8]

  • Mode of Action:

    • VEGFR-2 Inhibition: VEGFR-2 is a critical receptor protein involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound disrupts the blood supply to tumors.[1]

    • HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in regulating gene expression by altering chromatin structure. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells.[1]

  • Therapeutic Potential: The dual inhibition of these pathways can lead to potent anti-cancer effects.[1] Studies have shown its inhibitory activity against the human breast cancer cell line MCF-7.[5][8] Furthermore, related quinazolinone derivatives have been shown to suppress cell viability in gastric (AGS) and lung (A549) cancer cells by inhibiting markers associated with the epithelial-mesenchymal transition, a key process in cancer metastasis.[1]

G cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_effects Anticancer Effects Compound 3,4-Dihydro-7-methoxy-4-oxo- quinazolin-6-yl acetate VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits HDAC HDAC Compound->HDAC Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis GeneExpression Gene Expression HDAC->GeneExpression Alters TumorGrowth Inhibition of Tumor Growth Angiogenesis->TumorGrowth GeneExpression->TumorGrowth Apoptosis Induction of Apoptosis GeneExpression->Apoptosis FinalEffect Anticancer Activity TumorGrowth->FinalEffect Apoptosis->FinalEffect

Caption: Proposed mechanism of action via dual inhibition of VEGFR-2 and HDAC.

References

An In-Depth Technical Guide on the Mechanism of Action of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a synthetic quinazoline derivative demonstrating significant potential as an anticancer agent. Its primary mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). This dual-targeted approach leads to the downstream suppression of the critical PI3K/AKT/mTOR signaling pathway, culminating in cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Dual Inhibition of VEGFR-2 and HDAC

The anticancer activity of this compound stems from its ability to simultaneously inhibit two key classes of enzymes involved in tumor progression: VEGFR-2 and HDACs.[1]

  • VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, the compound effectively cuts off this supply, thereby hindering tumor growth and metastasis.

  • HDAC Inhibition: HDACs are a class of enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs results in the re-expression of these silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.

This dual-inhibitory action provides a synergistic antitumor effect, targeting both the tumor's vascular supply and its intrinsic cellular machinery.

Downstream Signaling Pathway: PI3K/AKT/mTOR Axis

The concurrent inhibition of VEGFR-2 and HDACs by this compound converges on the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Inhibition of VEGFR-2 signaling reduces the activation of PI3K, while HDAC inhibition can lead to the upregulation of PI3K pathway inhibitors. The resulting suppression of the PI3K/AKT/mTOR cascade triggers the key cellular outcomes of cell cycle arrest and apoptosis.

compound This compound VEGFR2 VEGFR-2 compound->VEGFR2 inhibition HDAC HDAC compound->HDAC inhibition PI3K PI3K VEGFR2->PI3K HDAC->PI3K upregulates inhibitors of AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Arrest (S and G2/M Phases) mTOR->CellCycle suppression leads to Apoptosis Apoptosis mTOR->Apoptosis suppression leads to

Core Signaling Pathway of the Compound.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15
A549Lung Cancer20
HeLaCervical Cancer25
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines.[1]

While specific IC50 values for this compound against VEGFR-2 and HDAC are not publicly available, a structurally related quinazoline derivative (compound 13) has demonstrated potent dual inhibition.

TargetIC50 (nM)
VEGFR-257.83
HDAC19.82
Table 2: Inhibitory Activity of a Related Quinazoline Derivative (Compound 13).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VEGFR-2 Kinase Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

start Start reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents plate Plate Compound and Enzyme: - Add compound dilutions to 96-well plate - Add VEGFR-2 enzyme reagents->plate reaction Initiate Kinase Reaction: - Add ATP/substrate mix - Incubate at 30°C plate->reaction detection Detect Kinase Activity: - Add detection reagent (e.g., Kinase-Glo) - Measure luminescence reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->analysis end End analysis->end

Workflow for VEGFR-2 Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to various concentrations in kinase assay buffer. Prepare solutions of recombinant VEGFR-2 enzyme, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase assay buffer.

  • Plate Setup: Add the diluted compound solutions to the wells of a 96-well plate. Add the VEGFR-2 enzyme solution to each well.

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and substrate to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo®. The luminescent signal is inversely proportional to VEGFR-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

HDAC Inhibition Assay

This assay quantifies the inhibitory effect of the compound on HDAC enzyme activity.

start Start reagents Prepare Reagents: - Nuclear extract or purified HDAC - Assay Buffer - HDAC substrate (e.g., Boc-Lys(Ac)-AMC) start->reagents plate Plate Compound and Enzyme: - Add compound dilutions to 96-well plate - Add nuclear extract or purified HDAC reagents->plate reaction Initiate Deacetylation: - Add HDAC substrate - Incubate at 37°C plate->reaction detection Detect Deacetylation: - Add developer solution - Measure fluorescence reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->analysis end End analysis->end

Workflow for HDAC Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions. Use either nuclear extracts from cancer cells or purified HDAC enzymes as the source of HDAC activity. Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution.

  • Plate Setup: Add the diluted compound solutions to a 96-well plate. Add the HDAC enzyme source to each well.

  • Deacetylation Reaction: Add the HDAC substrate to each well to start the reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule. Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without inhibitor. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with the compound.

start Start culture Cell Culture and Treatment: - Seed cancer cells - Treat with compound for 24-48h start->culture harvest Harvest and Fix Cells: - Trypsinize and collect cells - Fix with cold ethanol culture->harvest stain Stain DNA: - Resuspend cells in PBS - Add RNase A and Propidium Iodide (PI) harvest->stain flow Flow Cytometry Analysis: - Acquire data on a flow cytometer - Analyze DNA content histograms stain->flow end End flow->end

Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • DNA Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

This assay utilizes Annexin V and propidium iodide (PI) staining followed by flow cytometry to detect and quantify apoptotic cells.

start Start culture Cell Culture and Treatment: - Seed cancer cells - Treat with compound for 24-48h start->culture harvest Harvest Cells: - Collect both adherent and floating cells - Wash with PBS culture->harvest stain Stain Cells: - Resuspend in Annexin V binding buffer - Add FITC-Annexin V and PI harvest->stain flow Flow Cytometry Analysis: - Analyze stained cells promptly - Differentiate between live, early apoptotic, late apoptotic, and necrotic cells stain->flow end End flow->end

Workflow for Apoptosis Assay.

Protocol:

  • Cell Culture and Treatment: Culture and treat cancer cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound represents a promising class of anticancer compounds with a multi-targeted mechanism of action. By dually inhibiting VEGFR-2 and HDACs, it effectively suppresses the PI3K/AKT/mTOR signaling pathway, leading to potent induction of cell cycle arrest and apoptosis in cancer cells. The comprehensive experimental protocols provided in this guide offer a framework for the further investigation and development of this and related quinazoline derivatives as novel cancer therapeutics. Future research should focus on obtaining specific enzymatic inhibition data for the title compound and elucidating the intricate molecular interplay between VEGFR-2, HDAC, and PI3K pathway modulation in greater detail.

References

An In-depth Technical Guide to Structural Analogs of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a core scaffold in the development of novel therapeutics, particularly in oncology. This document details the synthesis, biological activities, and mechanisms of action of various quinazolinone derivatives, with a focus on their potential as inhibitors of key signaling pathways implicated in cancer progression.

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1] Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. The versatility of this scaffold allows for substitutions at various positions, primarily at the 2, 3, 6, and 7-positions, which significantly influences the therapeutic potential and target specificity of the resulting analogs.

The parent compound, this compound, and its analogs have garnered considerable interest as inhibitors of critical enzymes in cancer-related signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylases (HDACs).

Structural Analogs and Structure-Activity Relationships (SAR)

The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring. The following sections summarize the structure-activity relationships for substitutions at key positions.

Substitutions at the 2-position

The 2-position of the quinazolinone ring is a frequent site for modification, often accommodating aryl, styryl, or heterocyclic moieties.

  • 2-Aryl Substitution: The introduction of an aryl group at the 2-position generally confers significant cytotoxic activity. The nature of the substituent on this aryl ring further modulates the potency. For instance, compounds with electron-withdrawing groups on the 2-aryl ring have shown potent anticancer activity.[2]

  • 2-Styryl Substitution: The presence of a styryl group at the 2-position has been associated with potent antimitotic activity through the inhibition of tubulin polymerization.[3]

Substitutions at the 3-position

The 3-position is another critical site for derivatization, often bearing aryl or alkyl groups. Modifications at this position can influence the compound's interaction with the target protein and its pharmacokinetic properties.

Substitutions at the 6- and 7-positions

The 6- and 7-positions of the quinazolinone core are often substituted with methoxy, benzyloxy, or other functional groups that can enhance binding affinity and selectivity for target enzymes. The 7-methoxy group, as seen in the parent compound, is a common feature in many potent kinase inhibitors.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer activity of various structural analogs of this compound. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).

Table 1: In Vitro Anticancer Activity of 2-Aryl-7-methoxy-4-oxoquinazoline Analogs

Compound ID2-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylHeLa>50[2]
1b 2-TolylHeLa11.3 ± 0.9[2]
1c 2-NaphthylHeLa12.5 ± 1.1[2]
1d 2-(Trifluoromethyl)phenylHeLa6.7 ± 0.5[2]

Table 2: In Vitro Anticancer Activity of 6,7-Disubstituted Quinazolin-4-one Analogs

Compound ID6-Substituent7-SubstituentCancer Cell LineIC50 (µM)Reference
2a HOCH3A549>100[4]
2b OCH3OCH3A54915.8[4]
2c MorpholinopropoxyOCH3A5498.9[4]
2d HOCH3HepG2>100[4]
2e OCH3OCH3HepG212.5[4]
2f MorpholinopropoxyOCH3HepG27.6[4]

Table 3: In Vitro Kinase and HDAC Inhibitory Activity of Quinazolinone Analogs

Compound IDTargetIC50 (nM)Reference
3a EGFR5.0[5]
3b VEGFR-215.0[5]
3c HDAC6150[6][7]
3d PI3Kδ<5[8]
3e HDAC1429[8]

Mechanism of Action and Signaling Pathways

Structural analogs of this compound exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)

Many quinazolinone derivatives are potent inhibitors of EGFR and VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This leads to cell cycle arrest and apoptosis.

EGFR_VEGFR_Signaling Ligand EGF/VEGF Receptor EGFR/VEGFR Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates Angiogenesis Angiogenesis Receptor->Angiogenesis Promotes Quinazolinone Quinazolinone Inhibitor Quinazolinone->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/VEGFR Signaling Pathway Inhibition.

Inhibition of Histone Deacetylases (HDACs)

Certain quinazolinone analogs have been identified as potent HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition HDAC HDAC Histones Histones HDAC->Histones Deacetylates Quinazolinone Quinazolinone Inhibitor Quinazolinone->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of HDAC Inhibition.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Quinazolinone-based inhibitors that target upstream activators like EGFR and VEGFR-2 effectively suppress this pathway.[10] Additionally, dual PI3K/HDAC inhibitors with a quinazolinone scaffold have been developed, offering a multi-targeted approach to cancer therapy.[8]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR/VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazolinone Quinazolinone Inhibitor Quinazolinone->RTK inhibits Quinazolinone->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinazolinone analogs and for key biological assays used to evaluate their activity.

Synthesis Protocols

Protocol 5.1.1: General Procedure for the Synthesis of 2-Styryl-4(3H)-quinazolinones

This protocol describes a one-pot tandem condensation reaction.[11]

  • A mixture of isatoic anhydride (1 mmol), an appropriate amine (1 mmol), trimethyl orthoacetate (1 mmol), and an aromatic aldehyde (1 mmol) is heated at 140°C under microwave irradiation for 20-30 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is triturated with ethanol, filtered, and washed with cold ethanol to afford the pure (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 5.1.2: General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)quinazolinones

This procedure outlines a six-step synthesis starting from anthranilic acid.[2]

  • Step 1: Synthesis of 2-aminobenzamide: Anthranilic acid is converted to its methyl ester, which is then treated with ammonia to yield 2-aminobenzamide.

  • Step 2: Synthesis of 2-acylaminobenzamide: 2-aminobenzamide is acylated with an appropriate acid chloride in the presence of a base.

  • Step 3: Cyclization to 2-substituted-4(3H)-quinazolinone: The 2-acylaminobenzamide is cyclized by heating in the presence of a dehydrating agent.

  • Step 4: N-alkylation/arylation at the 3-position: The 2-substituted-4(3H)-quinazolinone is reacted with an appropriate alkyl or aryl halide in the presence of a base to introduce the substituent at the 3-position.

  • Step 5 & 6: Further modifications (if necessary): Additional functional groups can be introduced at other positions of the quinazolinone ring through standard chemical transformations.

  • Each intermediate and the final product are purified by column chromatography and characterized by spectroscopic techniques.

Biological Assay Protocols

Protocol 5.2.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to a kinase.[12][13][14][15][16]

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer. Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer. Prepare a solution of the target kinase.

  • Assay Procedure: In a 384-well plate, add the test compound, the kinase, and the antibody/tracer mixture.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Kinase, Antibody, Tracer) B Dispense into 384-well Plate A->B C Incubate at Room Temperature (1 hour) B->C D Read TR-FRET Signal C->D E Calculate Emission Ratio and Determine IC50 D->E

Caption: Kinase Inhibition Assay Workflow.

Protocol 5.2.2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability & IC50 E->F

Caption: MTT Cell Viability Assay Workflow.

Protocol 5.2.3: In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorometric assay for measuring HDAC activity.[6][17]

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the HDAC enzyme and a fluorogenic HDAC substrate.

  • Assay Procedure: In a 96-well plate, add the test compound, the HDAC enzyme, and the substrate.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its structural analogs represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to be readily functionalized at multiple positions allows for the fine-tuning of their biological activity and target selectivity. As demonstrated in this guide, these compounds can effectively inhibit key signaling pathways, including those mediated by EGFR, VEGFR-2, and HDACs, which are critical for cancer cell proliferation, survival, and angiogenesis. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, facilitating further research and development in this important area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds to translate their potent in vitro activity into clinically effective cancer therapies.

References

In Vitro Cytotoxicity of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxic properties of the chemical compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This quinazolinone derivative has garnered interest in oncological research for its potential as an anticancer agent. This document outlines its mechanism of action, summarizes key cytotoxic data, provides detailed experimental protocols for its evaluation, and visualizes the associated cellular pathways and workflows.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1][2][3]

  • VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound can disrupt the tumor's blood supply, leading to nutrient deprivation and cell death.[1]

  • HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This leads to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs by this compound can restore the expression of these suppressor genes, inducing cell cycle arrest and apoptosis.[1]

This dual-inhibition mechanism suggests a multi-faceted approach to cancer therapy, targeting both the tumor's support structure via anti-angiogenesis and its cellular proliferation pathways.

Quantitative Cytotoxicity Data

Studies have evaluated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound demonstrates effective inhibition of cell viability, with half-maximal inhibitory concentrations (IC50) in the micromolar range.[1] A summary of the available data is presented below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer10 - 30
A549Lung Cancer10 - 30
HeLaCervical Cancer10 - 30
Table 1: In Vitro Cytotoxicity of this compound. Data indicates the effective concentration range for 50% inhibition of cell viability.[1]

Experimental Protocols

The determination of in vitro cytotoxicity for quinazolinone derivatives is typically conducted using colorimetric assays that measure cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and widely accepted method.

Detailed Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cancer cell line.

Materials:

  • This compound

  • Human cancer cells (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in a complete culture medium to a final density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation:

    • Return the plate to the incubator and incubate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualized Workflows and Signaling Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Application cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Line start->culture seed Seed Cells into 96-Well Plates culture->seed prepare Prepare Serial Dilutions of This compound treat Add Compound to Wells prepare->treat incubate Incubate for 48-72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 Hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

G cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes compound This compound VEGFR2 VEGFR-2 compound->VEGFR2 inhibits HDAC HDAC compound->HDAC inhibits angiogenesis Angiogenesis Signaling VEGFR2->angiogenesis gene_expression Gene Transcription HDAC->gene_expression inhibit_angiogenesis Inhibition of Angiogenesis angiogenesis->inhibit_angiogenesis leads to tsg_expression Tumor Suppressor Gene Expression ↑ gene_expression->tsg_expression restores apoptosis Apoptosis & Cell Cycle Arrest tsg_expression->apoptosis induces

Caption: Mechanism of action signaling pathway for the target compound.

References

Target Identification Studies of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazoline derivative, has been identified as a compound of interest in oncological research. This technical guide delineates the methodologies and findings related to the target identification of this molecule. The primary molecular targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). Inhibition of these targets disrupts key signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the experimental protocols for target identification, quantitative data on the compound's activity, and a visualization of the implicated signaling pathways.

Introduction

This compound is a small molecule belonging to the quinazoline class of compounds, which are known for their diverse pharmacological activities, including anticancer properties. Understanding the precise molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide details the studies undertaken to elucidate its mechanism of action, focusing on the identification and validation of its biological targets.

Target Identification and Mechanism of Action

The primary mechanism of action for this compound involves the dual inhibition of VEGFR-2 and HDACs.

  • VEGFR-2 Inhibition: As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in cancer therapy. By inhibiting VEGFR-2, the compound can suppress tumor neovascularization, thereby limiting tumor growth and metastasis.

  • HDAC Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

The inhibition of both VEGFR-2 and HDACs by this compound suggests a multi-pronged attack on cancer cells, targeting both the tumor's blood supply and its intrinsic survival mechanisms. Furthermore, there is significant crosstalk between the signaling pathways regulated by VEGFR-2 and HDACs, particularly involving the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.

Data Presentation

Cytotoxicity Data

Quantitative data from cytotoxicity assays demonstrate the efficacy of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15
A549Lung Cancer20
HeLaCervical Cancer25

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Enzymatic Inhibition Data (Contextual)

While specific enzymatic inhibition data for this compound against VEGFR-2 and HDACs is not available in the public domain, the following tables provide context from studies on structurally similar quinazoline derivatives.

Table 2a: VEGFR-2 Inhibition by Quinazoline Derivatives

Quinazoline DerivativeIC50 (nM)Reference Compound
QDAU50.77Sorafenib
Compound 23j3.7Sorafenib
Compound 698.1Docetaxel

Table 2b: HDAC Inhibition by Quinazoline Derivatives

Quinazoline DerivativeTargetIC50 (nM)Reference Compound
Compound 1HDAC131SAHA
Compound 1HDAC616SAHA
Compound 19Pan-HDAC2.2SAHA
Compound GPan-HDAC370-

Note: The data in Tables 2a and 2b are for structurally related compounds and are provided for contextual purposes only.

Signaling Pathways

The inhibitory action of this compound on VEGFR-2 and HDACs converges on the PI3K/Akt signaling pathway.

VEGFR2_HDAC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC GeneExpression Gene Expression (e.g., Tumor Suppressors) HDAC->GeneExpression Represses GeneExpression->Proliferation Inhibits GeneExpression->Apoptosis Promotes Compound This compound Compound->VEGFR2 Inhibits Compound->HDAC Inhibits Compound->Angiogenesis Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 and HDAC Signaling Inhibition.

Experimental Protocols

A variety of experimental techniques can be employed to identify and validate the targets of small molecules like this compound.

Target Identification Workflow

The general workflow for identifying the molecular targets of a small molecule involves several key stages.

Target_Identification_Workflow Start Bioactive Small Molecule (this compound) Hypothesis Hypothesis Generation (e.g., based on structure, phenotype) Start->Hypothesis DirectMethods Direct Target Identification Methods Hypothesis->DirectMethods Affinity Affinity Chromatography DirectMethods->Affinity Immobilized Compound Photoaffinity Photoaffinity Labeling DirectMethods->Photoaffinity Photo-reactive Probe DARTS DARTS DirectMethods->DARTS Unmodified Compound MassSpec Mass Spectrometry (Protein Identification) Affinity->MassSpec Photoaffinity->MassSpec DARTS->MassSpec Validation Target Validation MassSpec->Validation Enzymatic Enzymatic Assays Validation->Enzymatic Cellular Cellular Thermal Shift Assay (CETSA) Validation->Cellular Knockdown Gene Knockdown/Knockout Validation->Knockdown Final Confirmed Molecular Target(s) (VEGFR-2, HDAC) Enzymatic->Final Cellular->Final Knockdown->Final

Caption: General Workflow for Small Molecule Target Identification.

Affinity Chromatography-Mass Spectrometry

Principle: This method involves immobilizing the small molecule onto a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Protocol:

  • Immobilization: Covalently attach this compound to agarose or magnetic beads via a linker arm. A control with beads alone or beads with an inactive analog should be prepared.

  • Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line under non-denaturing conditions.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or using a denaturing agent.

  • Protein Separation: Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry: Excise protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.

Protocol:

  • Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis: Analyze the protein profiles of the different treatment groups by SDS-PAGE and Coomassie staining or by Western blotting for a specific candidate protein. Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.

  • Identification: For unbiased screening, the protected protein bands can be excised and identified by mass spectrometry.

Photoaffinity Labeling

Principle: This technique uses a chemically modified version of the small molecule that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent detection and purification.

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a biotin tag.

  • Cellular Labeling: Incubate live cells or cell lysates with the photoaffinity probe. A competition experiment with an excess of the unlabeled parent compound should be run in parallel to identify specific binding.

  • UV Crosslinking: Expose the samples to UV light to induce covalent crosslinking of the probe to its target protein(s).

  • Lysis and Enrichment: Lyse the cells (if labeled in live cells) and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

  • Elution and Identification: Elute the captured proteins and identify them by mass spectrometry.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of the compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Protocol:

  • Reaction Setup: In a microplate well, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay such as Kinase-Glo®.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HDAC Enzymatic Assay

Principle: This assay measures the deacetylase activity of HDAC enzymes. A fluorogenic substrate is typically used, which becomes fluorescent upon deacetylation and subsequent cleavage by a developer enzyme.

Protocol:

  • Reaction Setup: In a microplate, combine a source of HDAC enzyme (e.g., nuclear extract from HeLa cells or recombinant human HDAC), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubation: Incubate the plate at 37°C to allow for the deacetylation reaction.

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~360 nm, emission ~460 nm).

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

The target identification studies for this compound have revealed its potential as a dual inhibitor of VEGFR-2 and HDACs. This multi-targeting mechanism, which converges on the critical PI3K/Akt signaling pathway, provides a strong rationale for its observed anticancer activity. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this and other small molecule drug candidates. Further studies to determine the precise binding affinities and in vivo efficacy are warranted to fully elucidate the therapeutic potential of this compound.

spectroscopic analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazolinone derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental spectra in public literature, this guide combines known data with predictive analysis based on structurally similar compounds. It covers the theoretical principles and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each technique are also provided, along with a workflow diagram for spectroscopic analysis, to assist researchers in the characterization of this and related molecules.

Introduction

This compound (C₁₁H₁₀N₂O₄, Molar Mass: 234.21 g/mol ) is a heterocyclic compound belonging to the quinazolinone class of molecules.[1] Quinazolinone derivatives are known for their broad range of biological activities and are scaffolds of significant interest in drug discovery and development. A thorough spectroscopic characterization is essential for confirming the chemical structure, purity, and stability of such compounds. This guide presents a detailed analysis of the expected spectroscopic data for this molecule.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectroscopic data from closely related quinazolinone derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-2
~7.5s1HH-5
~7.2s1HH-8
~3.9s3H-OCH₃
~2.3s3H-COCH₃
~12.1br s1HN-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170C=O (acetate)
~165C-4 (C=O, quinazolinone)
~155C-7
~150C-8a
~145C-2
~140C-6
~120C-4a
~115C-5
~105C-8
~56-OCH₃
~21-COCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3200-3000MediumN-H stretch (amide)
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1760StrongC=O stretch (ester)
~1680StrongC=O stretch (amide, quinazolinone)
~1620, ~1580Medium-StrongC=C stretch (aromatic)
~1200StrongC-O stretch (ester)
~1050MediumC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight.

Table 4: Mass Spectrometry Data

m/zIon
235.1[M+H]⁺
234.21[M]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet-forming die and apply pressure to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Comprehensive Analytical Report Structure->Final_Report Purity->Final_Report

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the NMR and IR data presented are predictive, they offer a robust starting point for researchers working on the synthesis and characterization of this and related quinazolinone derivatives. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is crucial for advancing research and development in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a bicyclic heterocyclic compound with significant interest in pharmaceutical research, particularly for its potential as an intermediate in the synthesis of targeted cancer therapies.[1] This document provides a detailed protocol for the synthesis of this compound via the acetylation of 6-Hydroxy-7-methoxyquinazolin-4-one. The described methodology is based on established chemical literature, ensuring a reliable and reproducible procedure for researchers in organic synthesis and drug development.[2][3]

Chemical Reaction

The synthesis involves the esterification of the hydroxyl group at the 6-position of the quinazolinone ring using acetic anhydride with pyridine acting as a catalyst and base.

Chemical structure of the reaction is not available in the provided search results.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

Reagent/Material Molecular Formula Molecular Weight ( g/mol ) Quantity Molar Equivalent Role
6-Hydroxy-7-methoxyquinazolin-4-oneC₉H₈N₂O₃192.17[4]1.92 g10 mmol (1.0 eq)Starting Material
Acetic AnhydrideC₄H₆O₃102.0920 mL-Acetylating Agent & Solvent
PyridineC₅H₅N79.104 mL-Catalyst & Base
Ice WaterH₂O18.02As needed-Quenching Agent
Product Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield Reported Yield Appearance
This compoundC₁₁H₁₀N₂O₄234.21[1][5]2.34 g2.32 g (99%)[2][3]White to brown solid powder[3]

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Thermometer

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Reagents:

  • 6-Hydroxy-7-methoxyquinazolin-4-one (CAS: 179688-52-9)[4]

  • Acetic Anhydride (CAS: 108-24-7)

  • Pyridine (CAS: 110-86-1)

  • Deionized water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.92 g (10 mmol) of 6-Hydroxy-7-methoxyquinazolin-4-one.[2][3]

  • Addition of Reagents: To the flask, add 20 mL of acetic anhydride. With continuous stirring, slowly add 4 mL of pyridine to the mixture.[2][3]

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 100 °C using a heating mantle or oil bath.[2][3]

  • Reaction Time: Maintain the temperature at 100 °C and continue stirring for 2 to 4 hours.[3] The reaction progress can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature.[2][3]

  • Precipitation: Carefully add ice water to the reaction mixture to quench the excess acetic anhydride. The addition of ice water will cause the product to precipitate out of the solution as a solid.[2][3]

  • Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.[2][3]

  • Washing: Wash the solid with cold deionized water to remove any residual pyridine and acetic acid.

  • Drying: Dry the collected solid under vacuum to obtain the final product, this compound. The reported yield for this procedure is approximately 99%.[2][3]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point: The reported melting point is 293 °C.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Both should be handled with care, avoiding inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use caution when heating the reaction mixture.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Material: 6-Hydroxy-7-methoxyquinazolin-4-one Reaction Reaction Conditions: - 100 °C - 2-4 hours Start->Reaction Combine Reagents Reagents: - Acetic Anhydride - Pyridine Reagents->Reaction Quench Quenching: Addition of Ice Water Reaction->Quench Cool to RT Isolation Isolation: - Precipitation - Vacuum Filtration Quench->Isolation Product Final Product: This compound Isolation->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a quinazoline derivative with significant potential in oncological research.[1][2][3][4][5][6][7] Structurally, it belongs to a class of compounds known for their broad-ranging pharmacological activities, including anticancer properties.[2][3][4][5][6][7] Emerging evidence suggests that this compound exerts its cytotoxic effects against various cancer cell lines by modulating key cellular processes such as cell cycle progression and apoptosis.[1] Its mechanism of action is reported to involve the inhibition of crucial signaling molecules, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), which are pivotal in tumor angiogenesis and gene expression regulation.[1]

These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to evaluate its therapeutic potential. The subsequent sections offer step-by-step methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with illustrative data and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer15[1]
A549Lung Cancer20[1]
HeLaCervical Cancer25[1]
MGC-803Gastric Carcinoma0.85 (for a related derivative)[5]

Note: The IC50 value for MGC-803 is for a structurally related quinazoline derivative and is included for comparative purposes.

Signaling Pathway

The proposed mechanism of action for this compound involves the dual inhibition of VEGFR-2 and HDACs. This dual inhibition disrupts downstream signaling cascades critical for cancer cell survival, proliferation, and angiogenesis.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects Compound Compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition HDAC HDAC Compound->HDAC Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks GeneExpression Altered Gene Expression HDAC->GeneExpression Modulates CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Proposed signaling pathway of the compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[8][9][10][11]

Workflow:

G A Seed cells in a 96-well plate B Treat with compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H G A Seed and treat cells with compound B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify cell populations G->H G A Seed and treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Determine percentage of cells in G0/G1, S, and G2/M phases G->H

References

Application Notes and Protocols for the In Vitro Evaluation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and notably, anti-tumor effects.[1][2][3] Several drugs containing the quinazoline core structure have been approved for cancer treatment.[2] The compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs to this promising class of molecules.[4][5]

Preclinical research indicates that this compound and its analogs exhibit potent cytotoxic effects against various cancer cell lines.[4] Its mechanism of action is reported to involve the inhibition of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC), making it a compelling candidate for further investigation.[4][6] For instance, it has demonstrated strong inhibitory activity against the human breast cancer cell line, MCF-7.[4][6][7]

This document provides a comprehensive set of standardized protocols for the initial in vitro evaluation of this compound. The assays described herein are designed to assess its cytotoxic effects, determine its half-maximal inhibitory concentration (IC50), and elucidate its impact on critical cellular processes like apoptosis and cell cycle progression.

Overall Experimental Workflow

The evaluation of the compound follows a logical progression from determining general cytotoxicity to investigating the underlying mechanisms of action. The workflow begins with compound preparation and cell line selection, followed by a dose-response analysis to determine the IC50 value. Subsequent experiments, performed at the determined IC50 concentration, aim to uncover the compound's effects on apoptosis and cell cycle distribution.

G cluster_prep Preparation cluster_screening Primary Screening cluster_moa Mechanism of Action (MoA) Studies cluster_analysis Data Analysis Compound Compound Preparation (Dissolution in DMSO) Viability Cell Viability Assay (MTT) (24, 48, 72h incubation) Compound->Viability Cells Cell Line Selection & Culture (e.g., MCF-7, A549, AGS) Cells->Viability IC50 IC50 Determination Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Data Data Interpretation & Reporting Apoptosis->Data CellCycle->Data G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Compound Quinazolinone Compound Compound->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Response Cellular Responses: • Proliferation • Migration • Angiogenesis Downstream->Response G cluster_normal Normal HDAC Function cluster_inhibited Effect of HDAC Inhibitor HDAC1 HDAC Deacetyl Deacetylated Histones (Condensed Chromatin) HDAC1->Deacetyl Histone1 Acetylated Histones (Open Chromatin) Histone1->HDAC1 Removes Acetyl Groups Repression Gene Repression (Tumor Suppressors OFF) Deacetyl->Repression Compound Quinazolinone Compound HDAC2 HDAC Compound->HDAC2 Inhibits Histone2 Histone Hyperacetylation (Open Chromatin) Activation Gene Activation (Tumor Suppressors ON) Histone2->Activation Effect Anti-Cancer Effects: • Cell Cycle Arrest • Apoptosis Activation->Effect

References

Application Notes and Protocols for VEGFR-2 Inhibition Assay with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. Its inhibition can effectively suppress tumor growth and metastasis by preventing the formation of new blood vessels. Quinazoline derivatives have emerged as a promising class of VEGFR-2 inhibitors. This document provides detailed protocols for evaluating the inhibitory potential of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate , a quinazoline-based compound, against VEGFR-2. The following assays are designed to characterize the compound's activity from a biochemical to a cellular level.

While this compound has been identified as a potential VEGFR-2 inhibitor, comprehensive public data on its specific inhibitory concentrations (IC50) across various assays is limited. The data presented in the tables below are therefore representative of a potent quinazoline-based VEGFR-2 inhibitor and should be considered illustrative.

Data Presentation

The inhibitory activity of a test compound against VEGFR-2 can be quantified and compared across different assays. Below are tables summarizing expected data for a potent quinazoline-based VEGFR-2 inhibitor.

Table 1: In Vitro VEGFR-2 Kinase Inhibition Assay

CompoundTargetAssay TypeIC50 (nM)
This compound (Illustrative)VEGFR-2Biochemical Kinase Assay10 - 100
Sorafenib (Reference)VEGFR-2Biochemical Kinase Assay5 - 20

Table 2: Cellular VEGFR-2 Phosphorylation Inhibition Assay

CompoundCell LineStimulationAssay TypeIC50 (nM)
This compound (Illustrative)HUVECVEGF-ACellular Phosphorylation ELISA50 - 250
Sunitinib (Reference)HUVECVEGF-ACellular Phosphorylation ELISA20 - 100

Table 3: VEGF-A-Induced Endothelial Cell Proliferation Assay

CompoundCell LineAssay TypeIC50 (nM)
This compound (Illustrative)HUVECCell Proliferation (MTT/CellTiter-Glo)100 - 500
Pazopanib (Reference)HUVECCell Proliferation (MTT/CellTiter-Glo)50 - 200

Table 4: VEGF-A-Induced Endothelial Cell Migration Assay

CompoundCell LineAssay Type% Inhibition at 1 µM
This compound (Illustrative)HUVECTranswell Migration60 - 80%
Axitinib (Reference)HUVECTranswell Migration70 - 90%

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition, it is crucial to visualize the targeted signaling pathway and the experimental procedures.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Inhibitor This compound Inhibitor->P_VEGFR2 Inhibits RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Experimental_Workflow start Start biochemical In Vitro Kinase Assay start->biochemical cellular_p Cellular Phosphorylation Assay start->cellular_p cellular_prolif Cell Proliferation Assay start->cellular_prolif cellular_mig Cell Migration Assay start->cellular_mig data_analysis Data Analysis & IC50 Determination biochemical->data_analysis cellular_p->data_analysis cellular_prolif->data_analysis cellular_mig->data_analysis end End data_analysis->end

Application Notes and Protocols: 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a synthetic compound belonging to the quinazolinone class of heterocyclic molecules.[1] This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of drug discovery, with a particular focus on its potential as an anticancer agent.

Chemical Properties

PropertyValueReference
CAS Number 179688-53-0[1][4]
Molecular Formula C₁₁H₁₀N₂O₄[5][6]
Molecular Weight 234.21 g/mol [5][6]
Appearance Brown solid powder[4]
Melting Point 293 °C[4]
Solubility Slightly soluble in DMSO and methanol when heated[4]

Mechanism of Action and Biological Activity

This compound has been identified as a potential anticancer agent with a multi-faceted mechanism of action. Its primary targets are believed to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] Inhibition of these targets disrupts key signaling pathways involved in tumor progression, angiogenesis, and cell survival.[1]

Signaling Pathways

The inhibitory action of this compound on VEGFR-2 and HDACs is proposed to proceed as follows:

G cluster_0 VEGFR-2 Signaling cluster_1 HDAC Activity VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Proliferation, Survival, Angiogenesis Akt->CellSurvival Promotes HDAC HDAC Chromatin Condensed Chromatin HDAC->Chromatin Leads to Histones Acetylated Histones Histones->HDAC Deacetylates GeneExpression Suppressed Tumor Suppressor Gene Expression Chromatin->GeneExpression Compound 3,4-Dihydro-7-methoxy- 4-oxoquinazolin-6-yl acetate Compound->Inhibition_VEGFR2 Inhibits Compound->Inhibition_HDAC Inhibits Inhibition_VEGFR2->VEGFR2 Inhibition_HDAC->HDAC

Proposed mechanism of action for the inhibition of VEGFR-2 and HDAC signaling pathways.

Quantitative Data

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15
A549Lung Cancer20
HeLaCervical Cancer25

Note: These values are indicative and may vary depending on experimental conditions.

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-hydroxy-7-methoxyquinazolin-4-one

  • Acetic anhydride

  • Pyridine

  • Ice water

Procedure:

  • To a solution of 6-hydroxy-7-methoxyquinazolin-4-one (1.92 g, 10 mmol) in acetic anhydride (20 mL), add pyridine (4 mL) with stirring.[1]

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.[1]

  • After completion, cool the reaction to room temperature.[1]

  • Quench the reaction by adding ice water, which will cause the product to precipitate.[1]

  • Collect the white solid by filtration and wash with cold water.

  • Dry the product to obtain this compound.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the compound on adherent cancer cells.

G A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with varying concentrations of the compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry.

G cluster_0 Cell Staining cluster_1 Flow Cytometry Analysis Treat 1. Treat cells with the compound Harvest 2. Harvest and wash cells Treat->Harvest Resuspend 3. Resuspend in Binding Buffer Harvest->Resuspend Stain 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 5. Incubate in the dark Stain->Incubate Analyze 6. Analyze by flow cytometry Incubate->Analyze Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Live (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Logical workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for a specified time.[3]

  • Harvest the cells and wash them twice with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[11]

  • Incubate the cells at -20°C for at least 2 hours.[12]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[11]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

VEGFR-2 Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant human VEGFR-2

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add the diluted compound to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to each well (except for the no-enzyme control).[13]

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.[13]

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.[13]

  • Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition and determine the IC₅₀ value.

HDAC Inhibition Assay (General Protocol)

Materials:

  • HDAC assay kit (colorimetric or fluorometric)

  • Nuclear extract or purified HDAC enzyme

  • This compound

  • Assay buffer

  • Substrate

  • Developer solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, substrate, and the test compound.

  • Add the HDAC enzyme or nuclear extract to initiate the reaction.[14]

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).[14]

  • Add the developer solution to each well and incubate to allow for color or fluorescence development.

  • Stop the reaction with the stop solution.[14]

  • Read the absorbance or fluorescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to target key pathways in cancer progression, such as VEGFR-2 and HDAC signaling, warrants further investigation. The protocols outlined in this document provide a framework for the comprehensive evaluation of this and similar quinazolinone derivatives in a drug discovery setting.

References

Application Notes and Protocols for the Development of Derivatives from 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives from the parent compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This scaffold is a key intermediate in the development of targeted cancer therapeutics, notably as an impurity in the synthesis of Gefitinib.[1] Derivatives of the quinazolin-4-one core structure have shown significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This document outlines detailed protocols for the chemical modification of this compound and the subsequent biological evaluation of its derivatives. The primary biological activities of interest for this class of compounds are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), as well as cytotoxic effects against cancer cell lines such as MCF-7.[4]

Chemical Properties of the Parent Compound

  • IUPAC Name: (7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl) acetate

  • Molecular Formula: C₁₁H₁₀N₂O₄[5]

  • Molecular Weight: 234.21 g/mol [5]

  • Appearance: Brown solid powder[1]

  • Melting Point: 293 °C[1]

  • CAS Number: 179688-53-0[1]

Synthesis of the Parent Compound

A common synthetic route to this compound involves the acetylation of 6-hydroxy-7-methoxyquinazolin-4-one.[4]

Protocol 2.1: Acetylation of 6-hydroxy-7-methoxyquinazolin-4-one[4]

Materials:

  • 6-hydroxy-7-methoxyquinazolin-4-one

  • Acetic anhydride

  • Pyridine

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 6-hydroxy-7-methoxyquinazolin-4-one (1.0 eq).

  • Add acetic anhydride (10 vol eq) to the flask.

  • With stirring, slowly add pyridine (2 vol eq).

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding ice water.

  • A white solid of this compound will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Strategies for Derivatization

The this compound scaffold offers several sites for chemical modification to generate a library of derivatives. Key reaction sites include the acetate group at position 6, the nitrogen at position 3, and the carbon at position 2.

Derivatization_Strategies Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Alkylation_N N-3 Alkylation/ Arylation Start->Alkylation_N C2_Modification C-2 Modification Start->C2_Modification Hydroxy 6-Hydroxy-7-methoxy-4-oxoquinazoline Hydrolysis->Hydroxy Alkylation_O O-Alkylation/ Etherification Hydroxy->Alkylation_O Ether_Derivatives 6-Alkoxy Derivatives Alkylation_O->Ether_Derivatives N3_Derivatives N-3 Substituted Derivatives Alkylation_N->N3_Derivatives C2_Derivatives C-2 Substituted Derivatives C2_Modification->C2_Derivatives

Protocol 3.1: Hydrolysis of the Acetate Group

To functionalize the 6-position, the acetate group can be hydrolyzed to yield the corresponding phenol.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol.

  • Add a solution of NaOH (1.2 eq) or K₂CO₃ (2.0 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with dilute HCl.

  • The product, 6-hydroxy-7-methoxy-4-oxoquinazoline, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Protocol 3.2: N-3 Alkylation/Arylation

The nitrogen at the N-3 position can be alkylated or arylated to introduce a variety of substituents.

Materials:

  • This compound

  • Alkyl halide or Aryl halide (e.g., benzyl chloride, iodobenzene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions if necessary

Procedure:

  • To a solution of this compound in DMF, add K₂CO₃ (2.0 eq).

  • Add the desired alkyl or aryl halide (1.1 eq).

  • Heat the reaction mixture at 80-100 °C for 3-6 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3.3: C-2 Modification via C-H Arylation

The C-2 position can be functionalized, for example, through palladium-catalyzed C-H arylation. This typically requires N-3 protection first.

Materials:

  • N-3 protected this compound

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., LiOtBu)

  • Solvent (e.g., Dioxane)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the N-3 protected starting material, aryl halide (2 eq), Pd(OAc)₂ (5 mol%), CuI (50 mol-%), ligand (10 mol-%), and base (2 eq) in dioxane.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Biological Evaluation Protocols

The following are detailed protocols for assessing the biological activity of the synthesized derivatives.

Biological_Assay_Workflow Synthesized_Derivatives Synthesized Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesized_Derivatives->Cytotoxicity_Assay Active_Compounds Identify Active Compounds (IC50) Cytotoxicity_Assay->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Kinase_Assay VEGFR-2 Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay HDAC_Assay HDAC Inhibition Assay Mechanism_Studies->HDAC_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Assay

Protocol 4.1: In Vitro Cytotoxicity MTT Assay[7]

Materials:

  • MCF-7 human breast cancer cells

  • DMEM medium with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4.2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)[3]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly (Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Synthesized derivatives

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase buffer, test compound, and diluted VEGFR-2 enzyme.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ or Kinase-Glo® MAX reagent according to the manufacturer's protocol.

  • Measure the luminescence signal. A lower signal indicates higher kinase activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4.3: In Vitro HDAC Inhibition Assay (Fluorometric)[8][9]

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • HDAC assay buffer

  • Developer solution

  • Synthesized derivatives

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the assay buffer, test compound, and diluted HDAC enzyme.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for 30-60 minutes at 37°C.

  • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4.4: Cell Cycle Analysis by Flow Cytometry[10][11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Culture medium

  • Synthesized derivatives

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the IC₅₀ concentration of the derivative for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following tables summarize the reported anticancer activities of various quinazolin-4-one derivatives against the MCF-7 breast cancer cell line and their inhibitory activities against relevant kinases.

Table 1: Cytotoxicity of Quinazolin-4-one Derivatives against MCF-7 Cell Line

Compound IDSubstitution PatternIC₅₀ (µM)Reference
Derivative 1 2-(Furan-2-yl)-3-(2-chlorobenzylideneamino)N/A[3]
Derivative 2 4-Anilinoquinazoline with benzothienyl groupN/A[3]
Derivative 3 4,6-Disubstituted quinazolineN/A[3]
Compound 2j Quinazolin-4(3H)-one derivative3.79 ± 0.96[5]
Compound 3j Quinazolin-4(3H)-one derivative0.20 ± 0.02[5]
Lapatinib (Reference Drug)5.9 ± 0.74[5]
Compound 7d Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid4.2
Compound 7j Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid6.8
Compound 7l Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid3.8
Erlotinib (Reference Drug)7.4

Table 2: Kinase Inhibitory Activity of Quinazolin-4-one Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 2i CDK20.173 ± 0.012[5]
Compound 3i CDK20.177 ± 0.032[5]
Imatinib (Reference Drug)0.131 ± 0.015[5]
Compound 7j EGFR0.35
Erlotinib (Reference Drug)0.44

Signaling Pathway

Signaling_Pathway Quinazolinone_Derivative Quinazolinone Derivative VEGFR2 VEGFR-2 Quinazolinone_Derivative->VEGFR2 Inhibits HDAC HDAC Quinazolinone_Derivative->HDAC Inhibits Apoptosis Apoptosis Quinazolinone_Derivative->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Quinazolinone_Derivative->Cell_Cycle_Arrest Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Gene_Expression Altered Gene Expression HDAC->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Angiogenesis->Cell_Proliferation Supports Gene_Expression->Cell_Proliferation Drives

References

Application Notes and Protocols for In Vivo Efficacy Testing of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazoline derivative, has been identified as a promising dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] These targets are critical in cancer progression, with VEGFR-2 playing a key role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and HDACs being involved in the epigenetic regulation of genes that control cell proliferation, differentiation, and apoptosis. The dual-inhibition mechanism suggests that this compound could offer a potent and multi-faceted approach to cancer therapy. Research indicates that derivatives of quinazolinone show promise in suppressing the viability of various cancer cell lines, including gastric (AGS) and lung (A549) cancer cells, by inhibiting markers associated with epithelial-mesenchymal transition, a crucial process in cancer metastasis.[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models, specifically focusing on human tumor xenografts in immunodeficient mice. The protocols outlined below are based on established methodologies for testing quinazoline-based anticancer agents and dual VEGFR-2/HDAC inhibitors.

Compound Profile

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight Primary Targets
This compound6-Acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one; 6-Acetoxy-7-methoxyquinazolin-4(3H)-one; Acetic acid 4-hydroxy-7-methoxyquinazolin-6-yl ester179688-53-0C₁₁H₁₀N₂O₄234.21 g/mol VEGFR-2, HDAC

Proposed Signaling Pathways

The antitumor activity of this compound is hypothesized to be mediated through the simultaneous inhibition of the VEGFR-2 and HDAC signaling pathways.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Compound This compound Compound->VEGFR2 Inhibits HDAC_Signaling_Pathway HDAC Signaling Pathway in Cancer HDAC HDAC Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Deacetylates Compound This compound Compound->HDAC Inhibits Acetylation Increased Acetylation Compound->Acetylation Leads to Chromatin Chromatin Relaxation Histones->Chromatin Apoptosis Apoptosis NonHistone->Apoptosis Modulates Acetylation->Histones Acetylation->NonHistone GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Experimental_Workflow In Vivo Efficacy Study Workflow start Start cell_culture Cell Culture (Selected Cancer Cell Line) start->cell_culture animal_prep Animal Preparation (Athymic Nude Mice) start->animal_prep tumor_implant Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implant animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor size / Time limit) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis & Pharmacodynamic Studies euthanasia->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in in vitro settings. The following information is structured to offer practical solutions and detailed protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline solid with moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, particularly when heated.[1][2] Like many quinazolinone derivatives, it exhibits poor aqueous solubility due to its rigid heterocyclic ring structure and high crystal lattice energy.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. Why is this happening?

A2: This phenomenon, often called "solvent-shifting" or "precipitation upon dilution," is common for hydrophobic compounds.[3] The compound is soluble in the organic solvent (DMSO), but when this solution is introduced into an aqueous environment, the organic solvent disperses, and the compound's concentration exceeds its solubility limit in the now predominantly aqueous solution, causing it to precipitate.[3]

Q3: What is the maximum recommended concentration of DMSO in cell culture experiments?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically not exceeding 0.5% (v/v), with an ideal target of ≤ 0.1%.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can the pH of my buffer affect the solubility of this compound?

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing solutions of this compound for in vitro use.

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming (up to 37°C) and sonication in a water bath can also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. Solvent-shifting effect; the compound's solubility limit in the aqueous environment is exceeded.1. Reduce Final Concentration: Lower the target concentration of the compound in your assay. 2. Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid mixing.[4] 3. Use an Intermediate Dilution Step: Create a serial dilution by first diluting the stock into a smaller volume of pre-warmed medium before adding it to the final volume.[3][4]
Precipitation forms over time in the incubator. The compound is at a supersaturated concentration and is slowly coming out of solution. This can be influenced by temperature fluctuations or interactions with media components.1. Lower the Final Concentration: This is the most reliable way to prevent delayed precipitation. 2. Incorporate a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol or propylene glycol to the final aqueous solution. Note that co-solvents can affect cellular behavior, so appropriate controls are essential. 3. Use Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 above their critical micelle concentration can help maintain solubility.
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations of the compound.Ensure the compound is fully dissolved in the final working solution before each experiment. Visually inspect for any signs of precipitation. If solubility issues persist, consider the advanced solubilization techniques outlined in the experimental protocols below.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table summarizes its known physicochemical properties.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₄[5][6]
Molecular Weight 234.21 g/mol [5][6]
Appearance Brown solid powder[5]
Melting Point 293 °C[5]
Solubility in Organic Solvents Slightly soluble in DMSO (with heating) and Methanol[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Methodology:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming up to 37°C and/or sonication for 5-10 minutes can be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or multi-well plates

Methodology:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).

  • Method A (Direct Dilution): While gently swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise. Immediately mix well by gentle pipetting, but avoid vigorous shaking which can cause foaming.

  • Method B (Serial Dilution - Recommended for higher concentrations): a. Create an intermediate dilution by adding the stock solution to a smaller volume of pre-warmed medium (e.g., a 1:10 dilution). b. Mix this intermediate solution thoroughly. c. Add the required volume of the intermediate dilution to the final volume of the cell culture medium.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways inhibited by this compound and a general workflow for addressing solubility issues.

G cluster_solubility Experimental Workflow for Solubility Troubleshooting start Start: Compound Fails to Dissolve stock Prepare Concentrated Stock in DMSO start->stock dilute Dilute into Aqueous Medium (Pre-warmed) stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Proceed with Assay precipitate->success No troubleshoot Troubleshoot: - Lower Concentration - Slower Addition - Use Co-solvents/  Surfactants precipitate->troubleshoot Yes troubleshoot->dilute

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effects: - Cell Survival - Proliferation - Growth Akt->Downstream Compound 3,4-Dihydro-7-methoxy-4- oxoquinazolin-6-yl acetate Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis: - Proliferation - Migration - Survival PLCg->Angiogenesis PI3K->Angiogenesis Compound 3,4-Dihydro-7-methoxy-4- oxoquinazolin-6-yl acetate Compound->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

G cluster_hdac HDAC Inhibition Mechanism HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Histones Acetylated Histones Histones->HDAC deacetylation Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin Condensed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Deacetylated_Histones->Condensed_Chromatin Compound 3,4-Dihydro-7-methoxy-4- oxoquinazolin-6-yl acetate Compound->HDAC inhibits

References

Technical Support Center: Optimizing 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a quinazoline derivative that has been shown to exhibit anticancer properties. Its primary mechanisms of action are believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs). By inhibiting these targets, the compound can interfere with key signaling pathways involved in tumor angiogenesis, cell cycle progression, and survival.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For novel quinazoline derivatives without established cytotoxic concentrations, a common starting point for in vitro assays is to perform a broad dose-response experiment. Based on published data for structurally related quinazoline compounds with activity against cancer cell lines, a wide range of concentrations from nanomolar to micromolar has been reported to be effective. Therefore, a preliminary dose-range-finding study is recommended, starting from a low concentration (e.g., 10 nM) and extending to a high concentration (e.g., 100 µM) using serial dilutions. This will help determine the approximate effective range for your specific cell line and assay.

Q3: How can I determine the optimal concentration (e.g., IC50) for my experiments?

A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves treating your cells with a range of concentrations of the compound, typically in half-log or log dilutions, spanning the effective range identified in your preliminary study. After a set incubation period (e.g., 24, 48, or 72 hours), a cell viability or cytotoxicity assay, such as the MTT or SRB assay, is performed. The resulting data is then plotted as the percentage of cell viability versus the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to calculate the IC50 value, which represents the concentration at which 50% of the cell growth or viability is inhibited.

Q4: What are some common off-target effects of quinazoline-based inhibitors to be aware of?

A4: While designed to be specific, quinazoline-based kinase inhibitors can sometimes exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets. For example, some VEGFR-2 inhibitors may also show activity against other receptor tyrosine kinases like PDGFR (Platelet-Derived Growth Factor Receptor). It is advisable to perform a kinase panel screen to assess the selectivity of the compound if off-target effects are a concern for your experimental interpretation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I am observing a precipitate in my cell culture wells after adding the compound. What could be the cause and how can I resolve it?

  • Answer: Precipitation of small molecules in aqueous solutions is a common issue, often due to low solubility. Quinazoline derivatives can be hydrophobic, leading to this problem.

    • Check DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells (typically ≤ 0.5%). High concentrations of DMSO can cause the compound to precipitate when added to the aqueous media.

    • Solubility Testing: Before your main experiment, test the solubility of the compound in your cell culture medium at the desired concentrations. You can do this by preparing the dilutions and visually inspecting for any precipitate after a short incubation.

    • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Pluronic F-68) or a co-solvent may help to increase the solubility of the compound. However, you must first validate that these additives do not affect your experimental results.

    • Sonication: Briefly sonicating the stock solution before dilution may help to dissolve any micro-aggregates.

Issue 2: High Variability Between Replicate Wells

  • Question: My cell viability assay results show high variability between replicate wells treated with the same concentration of the compound. What are the potential reasons?

  • Answer: High variability can stem from several factors related to both the compound and the experimental technique.

    • Uneven Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed across the wells of your microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each well.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

    • Compound Instability: The compound may not be stable in the cell culture medium over the duration of the experiment. Consider the stability of the compound under your experimental conditions (temperature, pH, light exposure).

Issue 3: No Observed Effect or Low Potency

  • Question: I am not observing any significant effect of the compound on cell viability, even at high concentrations. What should I check?

  • Answer: A lack of activity can be due to several reasons.

    • Incorrect Dosage Range: It's possible that the effective concentration is higher than the range you have tested. Refer to literature on similar compounds to guide your dose selection.

    • Cell Line Resistance: The cell line you are using may be resistant to the compound's mechanism of action. Ensure that your chosen cell line expresses the target proteins (VEGFR-2, HDACs) and is known to be sensitive to inhibitors of these pathways.

    • Compound Inactivity: Verify the purity and integrity of your compound stock. Improper storage or handling can lead to degradation.

    • Assay Incubation Time: The incubation time may be too short to observe a cytotoxic or anti-proliferative effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

Data Presentation

Table 1: Example IC50 Values of Quinazoline Derivatives Against Various Cancer Cell Lines

Compound TypeTarget(s)Cell LineIC50 (µM)
Quinazoline Derivative AVEGFR-2HUVEC0.15
Quinazoline Derivative BVEGFR-2A549 (Lung)8.5
Quinazoline Derivative CHDACMCF-7 (Breast)2.3
Quinazoline Derivative DMulti-kinaseK562 (Leukemia)0.8

Note: This table presents example data for illustrative purposes and is compiled from various sources on quinazoline derivatives. The IC50 for this compound must be determined empirically.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

vegfr2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound This compound Compound->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

hdac_pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histones Histones HDAC Histone Deacetylase (HDAC) Histones->HDAC - Acetyl Group DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histones + Acetyl Group Acetylation Acetylation Deacetylation Deacetylation OpenChromatin Open Chromatin (Transcriptionally Active) Acetylation->OpenChromatin ClosedChromatin Closed Chromatin (Transcriptionally Inactive) Deacetylation->ClosedChromatin GeneExpression Gene Expression (e.g., p21, Apoptotic Genes) OpenChromatin->GeneExpression Compound This compound Compound->HDAC Inhibition

Caption: Mechanism of HDAC inhibition leading to altered gene expression.

preventing degradation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate in solution during experimental procedures.

Troubleshooting Guide: Preventing Degradation in Solution

Immediate identification and resolution of experimental issues are critical to ensuring the integrity of your results. This guide outlines potential problems, their probable causes, and actionable solutions to mitigate the degradation of this compound.

Problem/Observation Probable Cause(s) Recommended Solution(s)
Unexpected decrease in compound concentration over time in solution. Hydrolysis of the acetate group: The ester linkage is susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH. This process is accelerated by elevated temperatures.- Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible.- If the experimental design permits, use a buffered solution to stabilize the pH.- Prepare fresh solutions before use and avoid long-term storage in aqueous media.
Appearance of a new, more polar peak in HPLC analysis, corresponding to 6-hydroxy-7-methoxy-4-oxoquinazoline. Base-catalyzed hydrolysis: Alkaline conditions (pH > 7) significantly accelerate the hydrolysis of the acetate ester, leading to the formation of the corresponding phenol.- Avoid basic conditions (e.g., using strong bases or basic buffers).- If basic conditions are unavoidable, minimize the exposure time and temperature.- Use aprotic solvents if the experimental protocol allows.
Formation of multiple degradation products under acidic conditions. Acid-catalyzed hydrolysis and potential quinazolinone ring degradation: Strong acidic conditions (pH < 4) can also promote hydrolysis of the acetate group and may lead to the degradation of the quinazolinone ring, especially with heating.- Use dilute acidic solutions (e.g., 0.1 M HCl) only when necessary and for short durations at room temperature.- Monitor the reaction closely using an appropriate analytical method like HPLC.
Discoloration or precipitation of the solution upon exposure to light. Photodegradation: Quinazolinone derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of various degradation products.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup and execution.- Conduct experiments under controlled lighting conditions when possible.
Increased degradation at elevated temperatures. Thermal degradation: The stability of the compound is compromised at higher temperatures, accelerating hydrolysis and other degradation pathways.- Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage).- Avoid unnecessary exposure to high temperatures during experiments.
Inconsistent results in biological assays. Interaction with media components or poor solubility: The compound may degrade in complex biological media or precipitate out of solution, leading to variable effective concentrations.- Assess the stability of the compound in the specific cell culture or assay medium under the experimental conditions.- Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in solution?

The most common degradation pathway is the hydrolysis of the acetate ester group at the 6-position, which results in the formation of 6-hydroxy-7-methoxy-4-oxoquinazoline and acetic acid. This reaction is particularly accelerated under basic conditions but can also occur in acidic and neutral aqueous solutions, especially at elevated temperatures.

2. What are the optimal storage conditions for solutions of this compound?

For short-term storage (up to 24 hours), it is recommended to keep solutions at 2-8°C and protected from light. For longer-term storage, solutions should be prepared in a suitable anhydrous organic solvent, such as DMSO, and stored at -20°C or below in tightly sealed containers to prevent moisture absorption.

3. How does pH affect the stability of the compound in aqueous solutions?

The compound is most stable in neutral (pH ≈ 7) aqueous solutions. Both acidic (pH < 4) and especially basic (pH > 8) conditions can significantly increase the rate of hydrolysis of the acetate group.

4. Is this compound sensitive to light?

Yes, quinazolinone derivatives are often susceptible to photodegradation. It is crucial to protect solutions from light, especially UV radiation, by using amber-colored containers or by wrapping the containers with an opaque material like aluminum foil.

5. What solvents are recommended for dissolving this compound?

The compound has good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in alcohols like methanol and ethanol and is poorly soluble in water. For biological experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer or cell culture medium.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate a solution of the compound in phosphate buffer (pH 7.4) at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in phosphate buffer (pH 7.4) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution, with UV detection at an appropriate wavelength (e.g., 254 nm).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis_Product 6-Hydroxy-7-methoxy-4-oxoquinazoline Compound->Hydrolysis_Product Hydrolysis (Acid/Base/Heat) Other_Degradants Other Degradation Products Compound->Other_Degradants Photodegradation / Oxidation

Caption: Potential degradation pathways of the compound.

Start Start: Stability Testing Prepare_Solution Prepare Solution in Desired Solvent Start->Prepare_Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare_Solution->Stress_Conditions Sampling Take Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Compound and Degradants HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Experimental workflow for stability testing.

action_node action_node observe_node observe_node Observe_Degradation Degradation Observed? Check_pH Is solution pH neutral? Observe_Degradation->Check_pH Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Use_Buffer Use Buffered Solution (pH 7) Check_pH->Use_Buffer No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Store_Cold Store at 2-8°C or -20°C Check_Temp->Store_Cold No Protect_Light Use Amber Vials / Foil Check_Light->Protect_Light No No_Degradation No Degradation Check_Light->No_Degradation Yes

Caption: Troubleshooting logic for degradation issues.

Technical Support Center: Refining Protocols for Kinase Inhibition Assays with Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based kinase inhibitors. This resource provides troubleshooting guidance and detailed protocols to help you navigate the complexities of kinase inhibition assays and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of many quinazolinone compounds?

A1: The limited water solubility of numerous 4(3H)-quinazolinone derivatives often stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic system, which, along with other aromatic and lipophilic groups, contributes to high crystal lattice energy and low polarity. This structural rigidity makes it challenging for water molecules to effectively solvate the compound. Consequently, many of these compounds are categorized as Class II drugs under the Biopharmaceutics Classification System (BCS), noted for their low solubility and high permeability.[1]

Q2: My quinazolinone compound is precipitating out of solution when I dilute my DMSO stock into the aqueous assay buffer. What steps can I take to resolve this?

A2: This common problem, known as "precipitation upon dilution," occurs when the final concentration of your compound exceeds its solubility limit in the aqueous buffer.[1] Here are several strategies to address this issue:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility.[1]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]

  • Adjust pH: Since the 4(3H)-quinazolinone structure contains basic nitrogen atoms, the solubility of its derivatives is often pH-dependent. These compounds are typically more soluble in acidic conditions (pH 4-6) where they become ionized.[1][2]

Q3: How does the ATP concentration in my assay affect the IC50 values of my ATP-competitive quinazolinone inhibitor?

A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[3][4] To obtain a more accurate measure of the inhibitor's affinity (Ki), it is recommended to perform the assay at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase.[3][4] It is important to note that cellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the ATP levels used in many in vitro assays. This discrepancy can lead to differences between in vitro and cellular assay results.[3][4]

Q4: I am observing low or no kinase activity in my assay. What are the potential causes?

A4: Several factors can lead to diminished or absent kinase activity.[3] A systematic troubleshooting approach should include:

  • Enzyme Inactivity: Ensure the recombinant enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] If possible, verify the enzyme's activity with a positive control substrate.[3]

  • Incorrect Buffer Composition: The kinase buffer is critical for optimal enzyme function. A typical buffer may include HEPES pH 7.5, MgCl₂, EGTA, DTT, and a detergent like Tween-20. Verify that all components are present at the correct concentrations.[3]

  • Substrate Issues: Confirm the integrity and concentration of your substrate. For peptide substrates, ensure complete solubility in the assay buffer.[3]

  • ATP Degradation: ATP solutions can degrade over time. It is best to use a fresh stock of ATP for your reactions.[3]

Q5: What are common sources of high background signals in kinase assays?

A5: High background can mask the true signal from your kinase reaction. Potential sources include:

  • Assay Plate Issues: Some white opaque plates can exhibit inherent phosphorescence. Consider testing different plates or pre-reading the plate before adding reagents.[3]

  • Contaminated Reagents: Buffer components or the substrate itself may be contaminated with ATP or other substances that interfere with the detection method, particularly in luciferase-based assays.[3]

  • Detection Reagent Interference: Your test compound may directly interact with the detection reagent (e.g., ADP-Glo™). To test for this, run a control with the compound and the detection reagent in the absence of the kinase reaction components.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your research.

ProblemPotential CauseRecommended Solution
Inconsistent IC50 values between experiments Reagent variability (enzyme purity, ATP degradation)Use fresh ATP stocks. Ensure consistent enzyme purity and activity. Aim for initial velocity conditions with substrate conversion below 20%.
Temperature fluctuationsMaintain strict and consistent temperature control during the assay incubation.
Inconsistent final DMSO concentrationKeep the final DMSO concentration uniform across all wells and plates.
Pipetting and dispensing errorsUse calibrated pipettes and ensure proper technique to avoid errors, especially in low-volume assays. Maintain a consistent order of reagent addition.
High variability between replicate wells Inadequate mixing of reagentsEnsure thorough but gentle mixing after the addition of each reagent.
Edge effects due to evaporationUse a plate sealer and ensure proper humidification during incubation. Avoid using the outer wells of the plate if edge effects are significant.
Compound interference leading to false positives/negatives Intrinsic fluorescence of the compoundMeasure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Inhibition of detection reagents (e.g., luciferase)Run a counterscreen with the compound against the detection enzyme (e.g., luciferase) in the absence of the kinase.
Compound aggregation leading to non-specific inhibitionInclude a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to mitigate the formation of promiscuous inhibitor aggregates.[5]
Unexpected cellular phenotype Off-target kinase activityReview the literature for known off-target effects of the quinazolinone scaffold. Perform a kinase panel screening to identify potential off-target kinases. Validate off-target effects using cellular thermal shift assays (CETSA) or Western blotting for downstream signaling pathways.[6][7]

Data Presentation: Inhibitory Activity of Quinazolinone Compounds

The following tables summarize the inhibitory activity (IC50) of selected quinazolinone-based inhibitors against their primary targets and common off-targets.

Table 1: Inhibitory Activity (IC50, nM) Against Primary Kinase Targets

InhibitorPrimary Target(s)IC50 (nM)
Novel Quinazoline 1 (NQ1)EGFR (L858R/T790M)4.62
Novel Quinazoline 2 (NQ2)VEGFR-260.0
Novel Quinazoline 3 (NQ3)FLT3 / AURKA19 / 22
GefitinibEGFR (wild-type)15.5
VandetanibVEGFR-254.0
Data synthesized from multiple sources for illustrative comparison.[6]

Table 2: Off-Target Kinase Profiling (IC50, nM)

InhibitorOff-Target KinaseIC50 (nM)Selectivity Notes
Novel Quinazoline 1 (NQ1)SRC>1000High selectivity for mutant EGFR over other kinases.
Novel Quinazoline 2 (NQ2)PDGFR-β150Also shows activity against other tyrosine kinases.
Novel Quinazoline 3 (NQ3)AURKB13Potent inhibition of Aurora B kinase as a primary off-target.
Data synthesized from multiple sources for illustrative comparison.[6]

Table 3: Cellular Activity of Quinazolinone Derivatives

Compound IDTargetAssay TypeIC50 / GI50 (nM)Reference Cell Line(s)
GefitinibEGFR (wild-type)Cell Proliferation80 - 100A431
ErlotinibEGFR (wild-type)Cell Proliferation100A431
LapatinibEGFR & HER2Cell Proliferation160 (EGFR), 100 (HER2)A431, BT-474
Compound 21EGFR (T790M)Cell Proliferation10.2H1975
Compound 22EGFR (T790M)Cell Proliferation16.1H1975
This table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.[8]

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • ATP (at a concentration near the Km for the kinase)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test quinazolinone compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Multi-well plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • In each well of the plate, add the test compound dilution.

    • Add the kinase enzyme and substrate mixture to each well.

    • Include a DMSO-only well as a negative control (100% activity).[4]

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4] Ensure the reaction is within the linear range.[3]

  • Stop Reaction and ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate as per the manufacturer's instructions.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus, kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a test compound on the viability or proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test quinazolinone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the quinazolinone compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[4]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (half-maximal growth inhibitory concentration) value from the dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR EGFR Kinase_Domain Kinase Domain EGFR->Kinase_Domain Activates EGF EGF Ligand EGF->EGFR Binds to Quinazolinone Quinazolinone Inhibitor Quinazolinone->Kinase_Domain Competitively Inhibits ATP ATP ATP->Kinase_Domain Binds RAS RAS Kinase_Domain->RAS Phosphorylates PI3K PI3K Kinase_Domain->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Cell_Response Proliferation, Survival, Metastasis Gene_Transcription->Cell_Response Promotes

Caption: EGFR signaling pathway and the mechanism of ATP-competitive quinazolinone inhibitors.

Troubleshooting_Workflow cluster_solubility Issue: Compound Precipitation cluster_assay_conditions Issue: Assay Performance cluster_interference Issue: Compound Interference cluster_off_target Issue: Off-Target Effects Start Start: Inconsistent/Unexpected Results Check_Solubility Check Compound Solubility Start->Check_Solubility Verify_Reagents Verify Reagents: - Enzyme Activity - Fresh ATP - Substrate Integrity Start->Verify_Reagents Run_Controls Run Interference Controls: - No-Enzyme Control - Counterscreen vs. Detection - Assay with Detergent Start->Run_Controls Kinome_Screen Perform Kinome-wide Screening Start->Kinome_Screen Solubility_Solutions Implement Solutions: - Lower Concentration - Add Co-solvent/Surfactant - Adjust pH Check_Solubility->Solubility_Solutions Re_evaluate Re-evaluate Experiment Solubility_Solutions->Re_evaluate Optimize_Conditions Optimize Conditions: - ATP Concentration (Km) - Linear Reaction Time - Consistent Temperature Verify_Reagents->Optimize_Conditions Optimize_Conditions->Re_evaluate Analyze_Controls Analyze Control Data Run_Controls->Analyze_Controls Analyze_Controls->Re_evaluate Validate_Hits Validate Hits: - Cellular Thermal Shift Assay - Western Blot for Downstream Pathways Kinome_Screen->Validate_Hits Validate_Hits->Re_evaluate

Caption: A logical workflow for troubleshooting common issues in kinase inhibition assays.

References

addressing off-target effects of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: The primary targets of this compound are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] Its mechanism of action involves inhibiting these targets, which can lead to potent anti-cancer effects.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds with a quinazoline core structure are known to interact with a range of kinases beyond their primary targets. Potential off-target effects could include inhibition of other receptor tyrosine kinases (e.g., EGFR, FGFR) or cytoplasmic kinases, which may lead to unexpected cellular phenotypes.

Q3: My cells are exhibiting a phenotype inconsistent with VEGFR-2 or HDAC inhibition. What could be the cause?

A3: Unexpected cellular phenotypes can arise from off-target activities.[2] It is crucial to verify engagement with the primary targets and assess the compound's broader selectivity profile. Consider performing a comprehensive kinase panel screening to identify potential off-target interactions that might be responsible for the observed phenotype.

Q4: I am observing significant cell toxicity at concentrations expected to be specific for my target. What does this suggest?

A4: High toxicity at anticipated therapeutic concentrations can indicate off-target effects.[2] This may be due to the inhibition of kinases essential for normal cell survival or other unforeseen interactions. A dose-response experiment comparing cytotoxicity in cells with varying expression levels of the intended targets versus other cell lines can help elucidate if the toxicity is target-related.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in kinase inhibition assays.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Reagent Variability Ensure consistent purity and activity of the kinase preparation. Qualify each new batch of enzyme and substrate.Even minor contaminants in the kinase preparation can lead to false activity readings.
ATP Concentration Use an ATP concentration at or near the Km value for the specific kinase. Maintain consistency across experiments.As many kinase inhibitors are ATP-competitive, fluctuations in ATP concentration will directly affect the measured IC50 value.
Buffer Conditions Maintain consistent pH, ionic strength, and avoid chelating agents like EDTA unless required for the assay.The components of the assay buffer can influence both enzyme activity and inhibitor binding.
Compound Stability Prepare fresh dilutions of the compound for each experiment from a validated stock solution.Degradation of the compound can result in a loss of potency and inconsistent results.[2]
Issue 2: Unexpected cellular phenotype observed after treatment.

Workflow for Investigating Off-Target Effects:

G cluster_0 Phase 1: Observation & Initial Verification cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation of Off-Target(s) A Unexpected Phenotype Observed (e.g., unexpected cell cycle arrest, apoptosis) B Confirm Compound Identity & Purity (e.g., LC-MS, NMR) A->B C Verify On-Target Engagement (e.g., Western blot for p-VEGFR-2, HDAC activity assay) B->C D Broad Kinase Profiling Screen (e.g., commercial panel of 100+ kinases) C->D If on-target engagement is confirmed F In Silico Target Prediction (Use computational models to predict potential off-targets) C->F Concurrent with kinase screen E Analyze Kinase Selectivity Profile (Identify kinases inhibited at similar concentrations to primary targets) D->E G Validate Hits in Cellular Assays (e.g., specific cell-based assays for top off-targets) E->G Prioritize top hits H Structure-Activity Relationship (SAR) Studies (Synthesize and test analogs with modified selectivity) G->H I Phenotype Rescue Experiments (e.g., siRNA knockdown of off-target to see if phenotype is reversed) G->I

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To identify the off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for screening.

  • Kinase Panel: Select a commercial kinase screening panel (e.g., a panel of over 100 kinases).

  • Assay Performance:

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the diluted compound to the respective wells.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).[3]

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Determine the IC50 values for any significantly inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target proteins.

  • Data Analysis: Compare the thermal stability of the potential target proteins in the presence and absence of the compound. An increase in thermal stability suggests direct binding.

Signaling Pathway Analysis:

Potential off-target effects on kinases can perturb various signaling pathways. Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway that could be affected.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Ligand Ligand->RTK Compound This compound Compound->RTK Potential Off-Target Inhibition Compound->PI3K Potential Off-Target Inhibition

Caption: Potential off-target inhibition of RTK signaling pathways.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in enhancing the in vivo bioavailability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and related quinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound?

A1: The low oral bioavailability of quinazoline derivatives like this compound is often attributed to their poor aqueous solubility.[1] Such compounds are typically categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV, indicating that their absorption is limited by their dissolution rate.[1] The high melting point (293 °C) and crystalline nature of this compound further suggest strong intermolecular forces that hinder dissolution in gastrointestinal fluids.[2]

Q2: What initial steps should be taken to assess the bioavailability of this compound?

A2: A fundamental step is to conduct in vivo pharmacokinetic studies in an appropriate animal model. This involves comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.[3] Key parameters to measure include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).

Q3: Can poor permeability also be a contributing factor to low bioavailability?

A3: While poor solubility is a primary concern for many quinazoline derivatives, low permeability across the intestinal membrane can also limit absorption.[3] In vitro permeability assays using Caco-2 cell monolayers can provide an initial assessment of a compound's ability to cross the intestinal barrier and can help identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between subjects in in vivo studies.
  • Possible Cause: Inconsistent dissolution of the compound in the gastrointestinal tract due to its low solubility.

  • Troubleshooting Steps:

    • Formulation Optimization: Employ a formulation strategy designed to enhance solubility and dissolution consistency. Options include micronization, nanosuspensions, or solid dispersions.

    • Vehicle Selection: Ensure the vehicle used for oral administration is appropriate and consistent across all subjects. For poorly soluble compounds, a suspension or a solution in a co-solvent system may be necessary.

    • Food Effects: Investigate the effect of food on the compound's absorption. Administering the compound in both fasted and fed states can reveal any significant food-drug interactions.

Issue 2: Precipitation of the compound upon dilution of a stock solution for in vivo administration.
  • Possible Cause: The compound is soluble in the high-concentration stock solution (e.g., in DMSO) but precipitates when diluted into an aqueous vehicle for dosing.

  • Troubleshooting Steps:

    • Co-solvent Systems: Prepare the dosing solution using a co-solvent system that is biocompatible. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly add a surfactant (e.g., Tween® 80 or Cremophor® EL) before bringing it to the final volume with a vehicle like saline.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.

    • Nanosuspension: Formulating the compound as a nanosuspension can improve its stability in aqueous media and prevent precipitation.

Issue 3: Amorphous solid dispersion is physically unstable and recrystallizes over time.
  • Possible Cause: The polymer used in the solid dispersion is not effectively inhibiting the recrystallization of the amorphous drug.

  • Troubleshooting Steps:

    • Polymer Selection: Screen different polymers with varying properties (e.g., glass transition temperature, miscibility with the drug) to find one that provides better stabilization.

    • Drug Loading: A lower drug loading in the solid dispersion may improve its stability.

    • Storage Conditions: Store the solid dispersion under controlled temperature and humidity to minimize conditions that can promote recrystallization.

Data Presentation: Enhancing Bioavailability of Quinazoline Derivatives

The following tables summarize quantitative data from studies on Gefitinib, a structurally related quinazoline derivative, demonstrating the impact of different formulation strategies on its oral bioavailability.

Table 1: Pharmacokinetic Parameters of Gefitinib Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Free Gefitinib248.43 ± 89.474.02,345.6 ± 456.7100
Gefitinib-Solid Dispersion955.28 ± 82.862.021,435.8 ± 1,876.5914
Gefitinib-Nanosuspension705.5 ± 65.43.09,078.9 ± 876.5387

Data adapted from studies on Gefitinib solid dispersions and nanosuspensions.[4][5]

Table 2: Solubility and Dissolution Enhancement of Gefitinib Nanosuspension

ParameterPure GefitinibGefitinib-NanosuspensionFold Increase
Saturation Solubility in 0.1 N HCl (µg/mL)12.5 ± 1.230.0 ± 2.5~2.4
Saturation Solubility in PBS pH 6.8 (µg/mL)8.7 ± 0.929.6 ± 2.1~3.4
Dissolution Rate in 0.1 N HCl (%)35 ± 3.288 ± 4.5~2.5
Dissolution Rate in PBS pH 6.8 (%)25 ± 2.887 ± 5.1~3.5

Data adapted from a study on Gefitinib nanosuspension.[5]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh the quinazoline derivative and a hydrophilic carrier (e.g., HPMC, PVP) in a predetermined ratio (e.g., 1:1, 1:2 w/w).

  • Dissolve both components in a suitable volatile organic solvent (e.g., methanol, ethanol) in a round-bottom flask with the aid of stirring or sonication.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[1]

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.

  • Dosing: Divide the rats into groups. For the oral administration group, administer the formulated compound (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose) via oral gavage. For the intravenous group, administer the compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) through the tail vein.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> Akt; Akt -> Survival; VEGFR2 -> Permeability; Compound -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; } dot Caption: VEGFR-2 Signaling Pathway Inhibition.

// Nodes HDAC [label="HDAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylatedHistones [label="Acetylated Histones", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Condensed Chromatin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GeneRepression [label="Gene Repression\n(e.g., p21, p53)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HAT [label="HAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HAT -> Histones [label="Acetylates"]; Histones -> AcetylatedHistones [style=invis]; HDAC -> AcetylatedHistones [label="Deacetylates"]; AcetylatedHistones -> Histones [style=invis]; Histones -> Chromatin; Chromatin -> GeneRepression; Compound -> HDAC [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; } dot Caption: HDAC Signaling Pathway Inhibition.

Experimental Workflow

// Nodes Start [label="Start:\nPoorly Soluble Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Formulation Strategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SizeReduction [label="Particle Size Reduction\n(Micronization/Nanonization)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolidDispersion [label="Amorphous Solid Dispersion", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidBased [label="Lipid-Based Formulation\n(e.g., SMEDDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Characterization\n(Solubility, Dissolution)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Pharmacokinetic Study\n(Animal Model)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nCalculate Bioavailability", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nOptimized Formulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Formulation; Formulation -> SizeReduction; Formulation -> SolidDispersion; Formulation -> LipidBased; SizeReduction -> InVitro; SolidDispersion -> InVitro; LipidBased -> InVitro; InVitro -> InVivo; InVivo -> Analysis; Analysis -> End; } dot Caption: Bioavailability Enhancement Workflow.

References

Validation & Comparative

A Comparative Analysis of Quinazolinone-Based Anticancer Agents: Gefitinib vs. 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a detailed comparison of two such molecules: Gefitinib, a well-established EGFR inhibitor, and 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a related quinazolinone derivative with putative multitargeted activity. This analysis is intended for researchers, scientists, and drug development professionals to illuminate the distinct mechanistic approaches and potential therapeutic applications of these compounds.

Overview of a Clinical Success: Gefitinib

Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby inhibiting the autophosphorylation and activation of downstream signaling pathways crucial for cell proliferation and survival.[2][3][4] This targeted action has established Gefitinib as a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors harbor specific activating mutations in the EGFR gene.[1][5][6][7]

A Look at a Related Structure: this compound

This compound is a bicyclic heterocyclic compound also featuring the quinazolinone core.[7][8] Unlike the highly specific action of Gefitinib, preliminary research suggests that this compound may exert its anticancer effects through a different mechanism, primarily involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC).[6][8] This dual inhibition can lead to potent anti-cancer effects, including the induction of cell cycle arrest and apoptosis.[8] It is also noteworthy that this compound has been identified as an impurity or intermediate in the synthesis of Gefitinib, highlighting the close structural relationship between the two molecules.

Comparative Data Summary

While direct, head-to-head experimental comparisons of the efficacy of this compound and Gefitinib are not available in the public domain, a comparative summary of their known properties can be constructed.

FeatureThis compoundGefitinib
Core Structure QuinazolinoneQuinazolinone[1]
Primary Mechanism of Action Putative VEGFR-2 and HDAC inhibitor[6][8]EGFR Tyrosine Kinase Inhibitor[1][2]
Therapeutic Use InvestigationalApproved for NSCLC with specific EGFR mutations[1]
Reported Biological Activity Anticancer properties, induces cell cycle arrest and apoptosis[8]Inhibits cell proliferation and induces apoptosis in EGFR-dependent cancer cells[3]
Target Cell Lines (from available data) MCF-7 (breast cancer)[6], AGS (gastric cancer), A549 (lung cancer)[8]Various cancer cell lines with EGFR mutations

Mechanistic Differences: A Tale of Two Pathways

The divergent therapeutic strategies of these two molecules can be visualized through their impact on distinct cellular signaling pathways.

Gefitinib's Targeted Approach: The EGFR Signaling Pathway

Gefitinib's efficacy is rooted in its ability to disrupt the signaling cascade initiated by EGFR. This pathway, when aberrantly activated in cancer, drives tumor growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

Gefitinib inhibits EGFR signaling.
A Broader Spectrum: The Putative Mechanism of this compound

In contrast, this compound is thought to act on two key cellular processes: angiogenesis (through VEGFR-2 inhibition) and gene expression (through HDAC inhibition).

VEGFR_HDAC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis HDAC HDAC Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Histones->GeneExpression Compound This compound Compound->VEGFR2 Inhibits Compound->HDAC Inhibits

Dual inhibition of VEGFR-2 and HDAC.

Experimental Protocols

While specific experimental data for a direct comparison is lacking, the following are generalized protocols for key assays used to evaluate the efficacy of such anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (for EGFR and VEGFR-2)

This in vitro assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFR, VEGFR-2), a substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent (e.g., a phosphospecific antibody) that binds to the phosphorylated substrate. The signal generated is inversely proportional to the kinase inhibition.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

HDAC Inhibition Assay

This assay quantifies the inhibitory effect of a compound on histone deacetylase activity.

  • Reaction Mixture: Combine a fluorescently labeled acetylated peptide substrate, a source of HDAC enzyme (e.g., nuclear extract), and the test compound in a microplate.

  • Enzymatic Reaction: Incubate the mixture to allow for deacetylation of the substrate by HDAC.

  • Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The signal is proportional to the HDAC activity.

  • Data Analysis: Calculate the IC50 value for HDAC inhibition.

Logical Workflow for Compound Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of two anticancer compounds.

Efficacy_Comparison_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Target_Identification Target Identification (e.g., EGFR, VEGFR-2, HDAC) Kinase_Assays Kinase/Enzyme Inhibition Assays Target_Identification->Kinase_Assays IC50_Comparison IC50 Value Comparison Kinase_Assays->IC50_Comparison Cell_Viability Cell Viability Assays (e.g., MTT on cancer cell lines) Apoptosis_Assays Apoptosis & Cell Cycle Assays Cell_Viability->Apoptosis_Assays Apoptosis_Assays->IC50_Comparison Xenograft_Models Tumor Xenograft Models in Mice Toxicity_Studies Toxicity & Pharmacokinetic Studies Xenograft_Models->Toxicity_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition (%) Xenograft_Models->Tumor_Growth_Inhibition Safety_Profile Safety Profile Comparison Toxicity_Studies->Safety_Profile IC50_Comparison->Xenograft_Models Conclusion Conclusion: Comparative Efficacy Profile Tumor_Growth_Inhibition->Conclusion Safety_Profile->Conclusion Start Start: Two Compounds for Comparison Start->Target_Identification Start->Cell_Viability

Workflow for comparing anticancer compounds.

Conclusion

Gefitinib and this compound, while sharing a common quinazolinone scaffold, represent distinct strategies in the pursuit of effective cancer therapies. Gefitinib exemplifies the success of highly targeted therapy against a specific oncogenic driver. In contrast, the putative dual inhibition of VEGFR-2 and HDAC by this compound suggests a broader, multi-pronged attack on tumor growth and survival mechanisms. Further rigorous investigation and direct comparative studies are warranted to fully elucidate the therapeutic potential of the latter and its place in the oncology drug development pipeline.

References

A Comparative Analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and Other Prominent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug development, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic therapy. This guide provides a comparative overview of the emerging compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate against established VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Lenvatinib. This objective analysis is intended for researchers, scientists, and drug development professionals, presenting key experimental data to inform future research and development.

Introduction to VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer therapeutics.

This compound is a quinazoline derivative that has been identified as a potential anti-cancer agent.[1] While its complete inhibitory profile is still under investigation, preliminary studies indicate that it targets VEGFR-2.[1] This guide will compare its known activities with those of the well-established multi-kinase inhibitors Sorafenib, Sunitinib, and Lenvatinib, which are all approved for clinical use in treating various cancers.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of the compared compounds against VEGFR-2 and their effects on endothelial cell proliferation. It is important to note that direct comparative studies for this compound are limited, and the available data is presented alongside data for the established inhibitors from various literature sources.

CompoundVEGFR-2 IC50 (in vitro kinase assay)HUVEC Proliferation IC50 (VEGF-stimulated)Additional Kinase Targets of Note
This compound Potent inhibitory activity reported[3]Data not availableHDAC[1]
Sorafenib 90 nM[4][5]Data not available in direct comparisonRAF-1, B-RAF, PDGFRβ, c-Kit[4][6]
Sunitinib 80 nM[7][8]~10 nM[9]PDGFRβ, c-Kit, FLT3, RET[9]
Lenvatinib 4.6 nM (Ki)3.4 nM[10]FGFR1-4, PDGFRα, RET, KIT[11]

IC50 values can vary between different assay conditions and laboratories.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor testing.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Inactive Dimer) VEGF->VEGFR2 Binding & Dimerization VEGFR2_active VEGFR-2 (Active Dimer) (Autophosphorylation) VEGFR2->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor VEGFR-2 Inhibitors (e.g., 3,4-Dihydro-7-methoxy-4- oxoquinazolin-6-yl acetate) Inhibitor->VEGFR2_active

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Proliferation Assay k_start Start k_reagents Prepare Reagents: - Recombinant VEGFR-2 - Test Compound Dilutions - ATP & Substrate k_start->k_reagents k_reaction Incubate Kinase, Compound, ATP, and Substrate k_reagents->k_reaction k_detection Detect Kinase Activity (e.g., ADP-Glo, HTRF) k_reaction->k_detection k_analysis Calculate IC50 Value k_detection->k_analysis k_end End k_analysis->k_end c_start Start c_seed Seed HUVECs in 96-well plates c_start->c_seed c_treat Treat cells with Test Compound and stimulate with VEGF c_seed->c_treat c_incubate Incubate for 48-72 hours c_treat->c_incubate c_measure Measure Cell Proliferation (e.g., MTT, BrdU assay) c_incubate->c_measure c_analysis Calculate IC50 Value c_measure->c_analysis c_end End c_analysis->c_end

Caption: General workflow for in vitro evaluation of VEGFR-2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key experiments cited.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • To a 96-well plate, add the diluted test compounds. Include positive controls (enzyme without inhibitor) and negative controls (buffer without enzyme).

  • Add the VEGFR-2 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.

Objective: To determine the IC50 of a test compound for the inhibition of VEGF-induced HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • Test compounds dissolved in DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) assay kit

  • Plate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete EGM-2 medium and allow them to adhere overnight.

  • Starve the cells by replacing the medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours to synchronize the cell cycle.

  • Prepare serial dilutions of the test compound in the low-serum medium.

  • Treat the cells with the various concentrations of the test compound.

  • Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. Include control wells with no compound (VEGF-stimulated) and no VEGF (basal proliferation).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is an emerging compound with potential as a VEGFR-2 inhibitor. While preliminary data are promising, further quantitative studies, particularly direct in vitro kinase assays, are necessary to fully elucidate its potency and selectivity in comparison to established drugs like Sorafenib, Sunitinib, and Lenvatinib. The provided experimental protocols offer a standardized framework for such future investigations, which will be critical in determining the therapeutic potential of this and other novel quinazoline-based inhibitors in the field of oncology.

References

A Comparative Analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comparative study of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a novel quinazolinone-based compound, alongside established HDAC inhibitors such as Vorinostat (SAHA) and Romidepsin. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.

This compound is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1][2] This dual-action mechanism presents a potential advantage in cancer therapy by simultaneously inhibiting angiogenesis and promoting apoptosis and cell cycle arrest through epigenetic modulation.

Performance Comparison of HDAC Inhibitors

The efficacy of HDAC inhibitors is primarily assessed by their potency in inhibiting various HDAC isoforms and their cytotoxic effects on cancer cell lines. The following tables summarize the available quantitative data for this compound and other key HDAC inhibitors.

Inhibitor HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC4 IC50 (nM) HDAC6 IC50 (nM) HDAC8 IC50 (nM) VEGFR-2 IC50 (nM)
Compound 13 (Quinazolinone-based dual inhibitor) 9.82[3]-----57.83[3]
Vorinostat (SAHA) 10[4][5]62.0[6]20[4][5]----
Romidepsin (FK228) 36[7][8]47[7][8]-510[7][8]1400[7]--

Table 1: Comparative HDAC and VEGFR-2 Inhibitory Potency (IC50). This table highlights the half-maximal inhibitory concentrations (IC50) of the specified compounds against various HDAC isoforms and VEGFR-2. Lower values indicate higher potency. Data for a structurally related quinazolinone-based dual inhibitor (Compound 13) is presented as a surrogate for this compound.

Inhibitor Cell Line Cancer Type IC50 (µM)
Compound 13 (Quinazolinone-based dual inhibitor) MCF-7Breast Cancer17.86[3]
A549Lung Cancer4.59[3]
HeLaCervical Cancer1.49[3]
Vorinostat (SAHA) LNCaPProstate Cancer2.5 - 7.5[4]
PC-3Prostate Cancer2.5 - 7.5[4]
TSU-Pr1Prostate Cancer2.5 - 7.5[4]
MCF-7Breast Cancer0.75[4]
MV4-11Leukemia< 1[9]
DaudiLymphoma< 1[9]
Romidepsin (FK228) A549Lung Cancer0.001 - 0.0065 (ng/mL)
U-937Leukemia0.00592
K562Leukemia0.00836
CCRF-CEMLeukemia0.00695

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of the compounds in various cancer cell lines, indicating their effectiveness in inhibiting cell proliferation.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

The dual-action of quinazolinone-based inhibitors like this compound suggests a broader impact on tumor growth by concurrently targeting angiogenesis via VEGFR-2 inhibition.

HDAC_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis HDAC HDAC Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation TSG Tumor Suppressor Gene Expression Acetylation->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis Quinazolinone This compound Quinazolinone->VEGFR2 Inhibits Quinazolinone->HDAC Inhibits OtherHDACi Other HDAC Inhibitors OtherHDACi->HDAC Inhibits

Figure 1: Dual inhibition of VEGFR-2 and HDAC signaling pathways.

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of drug candidates. Below are detailed protocols for key experiments cited in the assessment of HDAC inhibitors.

HDAC Activity Assay

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

HDAC_Activity_Assay_Workflow start Start reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (e.g., Quinazolinone) - Control Inhibitor (e.g., TSA) start->reagents plate Plate Preparation: Add buffer, enzyme, and test/control inhibitor to wells reagents->plate incubation1 Pre-incubation (e.g., 10 min at 37°C) plate->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Incubation (e.g., 30 min at 37°C) add_substrate->incubation2 add_developer Add Developer Solution (stops reaction and generates signal) incubation2->add_developer incubation3 Incubation (e.g., 15 min at RT) add_developer->incubation3 read Measure Fluorescence (Ex/Em ~360/460 nm) incubation3->read analyze Data Analysis: Calculate % inhibition and IC50 read->analyze end End analyze->end

Figure 2: Workflow for a fluorometric HDAC activity assay.

Protocol:

  • Reagent Preparation: Prepare solutions of HDAC enzyme, fluorogenic HDAC substrate, assay buffer, the test compound (this compound), and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well plate, add assay buffer, HDAC enzyme, and serial dilutions of the test compound or control inhibitor to respective wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate to allow for substrate deacetylation.

  • Stop and Develop: Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor, confirming the compound's mechanism of action.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with HDAC Inhibitor start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-Histone H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End analysis->end

Figure 3: Experimental workflow for Western blotting.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the HDAC inhibitor, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3 or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

This compound and its analogs represent a promising class of dual-target HDAC inhibitors. The available data on a closely related quinazolinone-based compound suggests potent HDAC1 and VEGFR-2 inhibitory activity, translating to significant cytotoxicity in various cancer cell lines. In comparison to established pan-HDAC inhibitors like Vorinostat and Romidepsin, which show broad activity against multiple HDAC isoforms, the quinazolinone-based inhibitors may offer a different selectivity profile. The dual inhibition of HDAC and VEGFR-2 pathways presents a compelling strategy for overcoming some of the limitations of single-target therapies. Further preclinical and clinical evaluation of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate and Related 4-Oxoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities. While specific experimental data for this compound is not extensively available in public literature, a comparative analysis can be drawn from the well-documented activities of structurally related 4-oxoquinazoline derivatives. This guide provides a comparative overview of the performance of this class of compounds, supported by experimental data from representative analogues, and outlines the methodologies used for their evaluation.

Quantitative Data Summary

The biological activity of 4-oxoquinazoline derivatives has been widely explored, with many compounds exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. The following table summarizes the in vitro activity of several representative 4-oxoquinazoline derivatives against various biological targets.

Compound ClassRepresentative CompoundTargetAssayIC50 / Activity
Anticancer GefitinibEGFR Tyrosine KinaseKinase Assay0.033 µM
ErlotinibEGFR Tyrosine KinaseKinase Assay0.002 µM
LapatinibEGFR/HER2 Tyrosine KinaseKinase Assay0.009 µM (EGFR), 0.013 µM (HER2)
Anti-inflammatory Compound ACOX-2Enzyme Inhibition Assay0.12 µM
Compound B5-LOXEnzyme Inhibition Assay1.5 µM
Antimicrobial Quinazolinone Derivative CStaphylococcus aureusMIC Assay3.12 µg/mL
Quinazolinone Derivative DCandida albicansMIC Assay6.25 µg/mL

Note: The data presented above is a compilation from various studies on 4-oxoquinazoline derivatives and is intended for comparative purposes. The specific activity of this compound would require direct experimental evaluation.

Experimental Protocols

The evaluation of 4-oxoquinazoline derivatives typically involves a series of in vitro and in vivo assays to determine their biological activity and mechanism of action.

1. In Vitro Anticancer Activity Assessment

  • Cell Viability Assay (MTT Assay):

    • Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for 48-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

  • Enzyme Inhibition Assay (e.g., Kinase Assay):

    • The target enzyme (e.g., EGFR tyrosine kinase) is incubated with the test compound at various concentrations in a reaction buffer.

    • A substrate and ATP are added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time and then stopped.

    • The amount of product formed (or substrate consumed) is quantified using methods such as fluorescence, luminescence, or radioactivity.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

2. In Vitro Antimicrobial Activity Assessment

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • The plate is incubated under appropriate conditions for the microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate a common signaling pathway targeted by 4-oxoquinazoline derivatives and a typical workflow for their experimental evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Quinazoline_Inhibitor 4-Oxoquinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway, a common target for 4-oxoquinazoline anticancer agents.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., MTT, Kinase Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General experimental workflow for the evaluation of novel therapeutic compounds.

A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs featuring this core structure. The compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate serves as a key intermediate and a pharmacologically relevant molecule in its own right, exhibiting potential as an anticancer agent through the inhibition of crucial signaling pathways. This guide provides a comparative analysis of its analogs, focusing on the structure-activity relationships (SAR) derived from modifications at the 6-position of the quinazoline ring.

Core Scaffold and Rationale for Analog Development

The this compound core is a privileged structure in medicinal chemistry. The quinazolinone moiety is known to interact with the hinge region of various kinases, while substitutions on the fused benzene ring allow for modulation of potency, selectivity, and pharmacokinetic properties. The acetate group at the 6-position is a point for metabolic activity and a prime site for synthetic modification to explore SAR. By replacing the acetate with other functionalities, researchers can fine-tune the compound's biological activity.

dot

Caption: Core chemical scaffold of this compound.

Comparative Analysis of 6-Substituted Quinazoline Analogs

While direct SAR studies on a series of ester analogs of this compound are not extensively available in the public literature, a study on 6-aryloxyl substituted quinazoline derivatives provides valuable insights into the impact of modifications at this position.[1][2] The following table summarizes the in vitro antitumor activities of these analogs against various cancer cell lines.

Compound IDR Group (Substitution at 6-position)N87 (HER2) IC50 (nM)H1975 (EGFR T790M/L858R) IC50 (nM)A549 (EGFR WT) IC50 (µM)
4c 2-methoxyphenoxy12.335.438.6
4d 4-methoxyphenoxy9.621.330.2
4r 2-(N,N-dimethylamino)ethoxy83.6125.350.6
4s 3-(N,N-dimethylamino)propoxy97.2173.355.3

Data extracted from a study on 6-aryloxyl substituted quinazoline derivatives, which serve as structural analogs for modifications at the 6-position.[1][2]

From the data, it is observed that the nature of the substituent at the 6-position significantly influences the antitumor activity. Specifically, the introduction of a 4-methoxyphenoxy group (Compound 4d) resulted in the most potent inhibition against N87 and H1975 cell lines.[1][2] The presence of a methoxy group on the phenyl ring at the para position appears to be more favorable than at the ortho position.[1][2] Furthermore, compounds with an acrylamide group at the para-position were found to be more potent than those with it at the ortho-position.[1][2]

Experimental Protocols

In Vitro Antitumor Activity Assay (MTT Assay) [1]

The in vitro antitumor activities of the synthesized compounds were evaluated using the 3-(4,5-dimethyl-thiazol-2-yl) 2,5-diphenyltetrazolium bromide (MTT) method.[1]

  • Cell Lines:

    • N87 (human gastric cancer, HER2 positive)

    • H1975 (non-small-cell lung cancer, EGFR T790M/L858R mutation)

    • A549 (non-small-cell lung cancer, EGFR wild-type)

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The IC50 values (the concentration of the compound that causes 50% inhibition of cell growth) were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Quinazoline derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.

The general workflow for a structure-activity relationship study of these analogs involves several key stages, from initial design and synthesis to comprehensive biological evaluation.

dot

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Lead Lead Compound (this compound) Modification Chemical Modification (e.g., at 6-position) Lead->Modification Synthesis Analog Synthesis & Purification Modification->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

References

Comparative Analysis of Binding Affinity for Quinazoline-Based Inhibitors Targeting VEGFR-2 and HDAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of quinazoline-based compounds, a class to which 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate belongs, to their primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Quantitative Binding Affinity Data

The following table summarizes the inhibitory concentrations (IC50) of various quinazoline-based compounds against VEGFR-2 and HDACs. Lower IC50 values indicate greater potency.

Compound ClassTargetCompound ExampleIC50 (nM)Reference
Quinazolin-4(3H)-one DerivativesVEGFR-2QDAU50.77[2]
Quinazolin-4(3H)-one DerivativesVEGFR-2Compound 1 4.33 (µg/mL)[5]
Quinazolin-4(3H)-one DerivativesVEGFR-2Compound 3 8.4[5]
Quinazolin-4(3H)-one DerivativesVEGFR-2Compound 4 9.3[5]
Quinazolin-4(3H)-one DerivativesHDAC6Compound 5b 150[4]
Quinazolin-4(3H)-one DerivativesHDAC4Compound 5b 2300[4]
Quinazolin-4(3H)-one DerivativesHDAC8Compound 5b 1400[4]
Quinazolinone DerivativesHDACCompound G 370[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of binding affinities. Below are representative protocols for determining the binding affinity of inhibitors to VEGFR-2 and HDACs.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well microplate

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the recombinant VEGFR-2 kinase, the substrate, and the assay buffer.

  • Add the test compound to the designated wells. Include a positive control (without inhibitor) and a negative control (without enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.[6][7]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound

  • Assay buffer (e.g., Tris-HCl, NaCl, pH 8.0)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, add the HDAC enzyme and the assay buffer.

  • Add the test compound to the appropriate wells. Include a positive control (without inhibitor) and a negative control (without enzyme).

  • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Reagents and Compound in 96-well Plate reagents->mix compound Prepare Compound Dilutions compound->mix reaction Initiate and Run Reaction mix->reaction incubate Incubate at Controlled Temperature stop Stop Reaction incubate->stop reaction->incubate read Read Signal (Luminescence/Fluorescence) stop->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: General workflow for in vitro enzyme inhibition assays.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates MEK MEK VEGFR2->MEK PKC PKC PLCg->PKC PKD1 PKD1 PKC->PKD1 HDAC HDAC PKD1->HDAC Phosphorylates Gene Gene Expression HDAC->Gene Regulates ERK ERK MEK->ERK ERK->Gene Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->HDAC Inhibits

Caption: Simplified VEGFR-2 and HDAC signaling pathways and points of inhibition.

References

assessing the selectivity of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate for VEGFR-2 over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, a quinazolinone derivative, has been identified as a potential anti-cancer agent with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs) as its primary targets.[1][2] This guide provides a framework for assessing the selectivity of this compound for VEGFR-2 over other kinases, a critical step in preclinical drug development to understand its potency and potential off-target effects. While specific quantitative selectivity data for this compound is not publicly available, this document outlines the established experimental protocols and data presentation methods necessary to conduct such a comparative analysis.

Introduction: The Importance of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of structural similarity among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors. A lack of selectivity can lead to off-target effects and associated toxicities. Therefore, comprehensive kinase profiling is essential to characterize the selectivity of any new inhibitor.

This guide focuses on the methodologies required to evaluate the selectivity of this compound for VEGFR-2, a key mediator of angiogenesis, against a broader panel of kinases.

Data Presentation: Quantifying Selectivity

To objectively assess selectivity, the inhibitory activity of the compound against a panel of kinases should be determined. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This data should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. VEGFR-2
VEGFR-2 [Insert experimental value] 1
EGFR[Insert experimental value][Calculate]
PDGFRβ[Insert experimental value][Calculate]
c-Kit[Insert experimental value][Calculate]
Src[Insert experimental value][Calculate]
Abl[Insert experimental value][Calculate]
... (other kinases)......

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality data. Below are standard methodologies for determining kinase inhibition.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a widely used and direct method to measure the catalytic activity of a kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Recombinant human kinases (VEGFR-2 and other kinases for selectivity panel)

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Phosphoric acid (to stop the reaction)

  • Filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound dilutions or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto a filter paper/membrane which binds the phosphorylated substrate.

  • Wash the filter paper/membrane to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Binding Assay

This method quantifies the ability of a test compound to displace a known, labeled ligand from the kinase's ATP-binding site.

Principle: A fluorescently or otherwise labeled probe with known affinity for the kinase is used. The test compound competes with this probe for binding to the kinase. A decrease in the signal from the labeled probe indicates displacement by the test compound.

Materials:

  • Recombinant human kinases

  • Labeled kinase probe (e.g., fluorescently tagged ATP-competitive inhibitor)

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Microplate reader capable of detecting the probe's signal (e.g., fluorescence polarization, TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the kinase and the labeled probe in the assay buffer.

  • Add the test compound dilutions or DMSO (vehicle control) to the respective wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the signal from the labeled probe using a microplate reader.

  • Calculate the percentage of displacement for each compound concentration.

  • Determine the IC50 or Ki value from the dose-response curve.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating downstream signaling cascades upon binding to its ligand, VEGF. Understanding this pathway is crucial for interpreting the cellular effects of a VEGFR-2 inhibitor.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation & Migration VEGF VEGF VEGF->VEGFR2 Binding & Dimerization

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Kinases Select Kinase Panel (e.g., VEGFR-2, EGFR, PDGFR) Prepare_Reagents Prepare Assay Reagents (Buffers, Substrates, ATP) Select_Kinases->Prepare_Reagents Prepare_Compound Prepare Compound Stock (this compound) Perform_Assay Perform In Vitro Kinase Assay (e.g., Radiometric or Binding Assay) Prepare_Compound->Perform_Assay Prepare_Reagents->Perform_Assay Generate_Data Generate Dose-Response Data Perform_Assay->Generate_Data Calculate_IC50 Calculate IC50 Values Generate_Data->Calculate_IC50 Compare_Selectivity Compare IC50s & Determine Fold Selectivity Calculate_IC50->Compare_Selectivity Report_Results Report Findings Compare_Selectivity->Report_Results

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

The assessment of kinase selectivity is a cornerstone of modern drug discovery. For this compound, a thorough evaluation of its inhibitory profile against a diverse panel of kinases is necessary to validate its potency and selectivity for VEGFR-2. By following the standardized protocols and data presentation formats outlined in this guide, researchers can generate the robust and comparative data required to advance the preclinical development of this and other promising kinase inhibitors. This systematic approach will ultimately facilitate the identification of drug candidates with a higher probability of clinical success.

References

benchmarking the performance of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate against standard-of-care cancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard-of-Care Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the investigational compound 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate against established standard-of-care drugs for breast and non-small cell lung cancer. The data presented is based on preclinical in vitro studies, offering a comparative analysis of cytotoxic activity.

Introduction to this compound

This compound (CAS: 179688-53-0) is a quinazoline derivative with potential as an anticancer agent.[1] Its purported mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs), key players in tumor angiogenesis and gene expression, respectively.[1] By targeting these pathways, the compound aims to disrupt tumor growth and survival.

In Vitro Cytotoxicity Assessment

The performance of this compound was evaluated based on its half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Performance Against Breast Cancer (MCF-7 Cell Line)

The MCF-7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer. The cytotoxic activity of this compound was compared to Doxorubicin, a commonly used chemotherapeutic agent for breast cancer.

CompoundCell LineIncubation TimeAssayIC50 Value (µM)
This compoundMCF-7Not SpecifiedMTT10 - 30
DoxorubicinMCF-748 hoursMTT~0.49
DoxorubicinMCF-7Not SpecifiedMTT~1.1 - 1.8 (µg/mL)

Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when data is generated from the same study.

Performance Against Non-Small Cell Lung Cancer (A549 Cell Line)

The A549 cell line is a standard model for non-small cell lung cancer (NSCLC). The in vitro efficacy of this compound was benchmarked against Cisplatin, a platinum-based chemotherapy drug frequently used in the treatment of NSCLC.

CompoundCell LineIncubation TimeAssayIC50 Value (µM)
This compoundA549Not SpecifiedMTT10 - 30
CisplatinA54948 hoursMTT~3.78
CisplatinA54948 hoursMTT~7.49
CisplatinA54972 hoursMTT~6.59

Note: The IC50 values for the standard-of-care drugs are sourced from multiple studies and are provided for comparative purposes. Experimental conditions such as incubation time can significantly influence the results.

Mechanism of Action: Dual Inhibition of VEGFR-2 and HDAC

The proposed mechanism of action for this compound is the simultaneous inhibition of VEGFR-2 and HDAC.[1]

  • VEGFR-2 Inhibition: VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, the compound can potentially stifle tumor growth by cutting off its blood supply.[2]

  • HDAC Inhibition: Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression. In cancer, HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these protective genes and ultimately, to cancer cell death.[3]

The dual-targeting approach may offer a synergistic antitumor effect by concurrently tackling angiogenesis and epigenetic regulation.[4]

G cluster_0 This compound Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits HDAC HDAC Compound->HDAC Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes GeneExpression Tumor Suppressor Gene Expression HDAC->GeneExpression Represses Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest

Figure 1. Proposed dual-inhibitory mechanism of action.

Experimental Protocols

The following is a representative experimental protocol for determining IC50 values using the MTT assay, a common colorimetric method for assessing cell viability.[5][6][7] The specific protocol for the studies citing the IC50 values for this compound was not available in the public domain.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells (MCF-7 or A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or a standard-of-care drug). A control group receives medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance G->H I Calculate IC50 H->I

Figure 2. General workflow for an MTT-based cytotoxicity assay.

Conclusion

The available in vitro data indicates that this compound exhibits cytotoxic activity against both breast (MCF-7) and non-small cell lung cancer (A549) cell lines, with IC50 values in the 10-30 µM range. While these initial findings are promising, the potency appears to be lower than that of the standard-of-care chemotherapeutic agents Doxorubicin and Cisplatin under the compared experimental conditions.

The dual inhibitory mechanism targeting both VEGFR-2 and HDAC is a compelling strategy in oncology. Further investigation, including in vivo studies and analysis of its safety profile, is warranted to fully elucidate the therapeutic potential of this compound. It is crucial to conduct direct head-to-head studies under identical experimental conditions to enable a more definitive comparison with standard-of-care drugs.

References

Safety Operating Guide

Proper Disposal of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the immediate and proper disposal of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound, thereby fostering a secure laboratory environment.

Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the disposal of this compound, a brown solid powder often used as a pharmaceutical intermediate.[1] Adherence to these guidelines is paramount to mitigate risks and ensure compliance with safety protocols.

I. Immediate Safety and Hazard Summary

Key Hazard Information:

PropertyValueSource
Physical State Brown solid powder[1]
CAS Number 179688-53-0[1]
Molecular Formula C11H10N2O4[2]
Hazard Statements H315: Causes skin irritation[1]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A properly fitted laboratory coat.

  • Respiratory Protection: An N95 dust mask or equivalent is recommended if handling the powder outside of a chemical fume hood.[3]

II. Operational Plan for Waste Management

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] All materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Isolate all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[3]

    • Do not mix this waste with other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Collect all solid waste in a dedicated, properly labeled, and sealed hazardous waste container.[3]

    • The container should be made of a material compatible with the chemical. For solid waste, a securely sealed bag within a rigid container is advisable.[4]

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound" and its CAS number: "179688-53-0". Do not use abbreviations.[3]

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Use secondary containment to prevent spills.[4]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide a complete and accurate description of the waste.

    • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[3]

    • Do not dispose of this chemical down the drain or in the regular trash.[3]

III. Experimental Protocols

Currently, there are no established experimental protocols for the on-site treatment or neutralization of this compound waste in a standard laboratory setting. Therefore, professional disposal is the only recommended course of action.

IV. Visualization of Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Step 1: Preparation and Segregation cluster_1 Step 2: Containerization and Labeling cluster_2 Step 3: Storage and Disposal cluster_3 Step 4: Final Disposition A Wear appropriate PPE B Segregate waste containing the compound A->B C Place waste in a dedicated, compatible container B->C D Seal the container securely C->D E Label container with 'Hazardous Waste' and full chemical name D->E F Store in a designated, secure area E->F G Contact EHS or licensed waste disposal company F->G H Hand over waste for professional disposal (incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brown solid powder that is classified as a skin irritant.[1][2] It is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Hand Protection Nitrile glovesTo prevent skin contact.[1][2] Gloves should be inspected before use and disposed of after handling.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.[1]
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to control airborne particles.

Experimental Workflow for Safe Handling

prep Preparation and Engineering Controls don_ppe Donning Personal Protective Equipment prep->don_ppe Ensure safety measures are in place weigh Weighing and Aliquoting don_ppe->weigh Enter designated handling area solution Solution Preparation weigh->solution Transfer weighed compound post_handle Post-Handling Decontamination solution->post_handle After experiment completion doff_ppe Doffing Personal Protective Equipment post_handle->doff_ppe After cleaning work area

Workflow for the safe handling of the compound.

Detailed Experimental Protocol:

  • Preparation and Engineering Controls:

    • Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before starting to minimize movement and the potential for spills.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting:

    • If weighing the solid compound, do so within the fume hood or ventilated enclosure.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the powder.

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If the solvent is volatile, ensure the process is conducted within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Dispose of all contaminated materials as hazardous waste.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal company.[1]

Waste Management Workflow

collect Collect Waste label_waste Label Waste Container collect->label_waste Segregate from other waste store Store Waste label_waste->store Ensure container is sealed dispose Arrange for Disposal store->dispose Contact EHS or licensed contractor

Workflow for the proper disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a dedicated and compatible hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, get medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。